molecular formula C18H23NO2 B13419857 N-Methyl-3,3-diphenylpropanamine Acetate

N-Methyl-3,3-diphenylpropanamine Acetate

Cat. No.: B13419857
M. Wt: 285.4 g/mol
InChI Key: RZIXRZQHMDRWRM-UHFFFAOYSA-N
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Description

N-Methyl-3,3-diphenylpropanamine Acetate is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-3,3-diphenylpropanamine Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3,3-diphenylpropanamine Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

acetic acid;N-methyl-3,3-diphenylpropan-1-amine

InChI

InChI=1S/C16H19N.C2H4O2/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-2(3)4/h2-11,16-17H,12-13H2,1H3;1H3,(H,3,4)

InChI Key

RZIXRZQHMDRWRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

N-Methyl-3,3-diphenylpropylamine acetate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and pharmaceutical applications of N-Methyl-3,3-diphenylpropylamine Acetate , a critical intermediate and reference standard in the development of calcium channel blockers and neurological therapeutics.[1]

Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary & Chemical Identity

N-Methyl-3,3-diphenylpropylamine Acetate is the acetate salt form of the secondary amine N-methyl-3,3-diphenylpropylamine.[1] While the free base (CAS 28075-29-8) typically exists as a viscous oil, the acetate salt is engineered for enhanced stability, crystallinity, and precise stoichiometric handling in pharmaceutical manufacturing.[1]

It serves as a pivotal building block in the synthesis of Lercanidipine (a third-generation dihydropyridine calcium channel blocker) and is increasingly utilized as a high-purity reference standard for impurity profiling in SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) drug development.[1]

Chemical Profile Table[1]
ParameterSpecification
Chemical Name N-Methyl-3,3-diphenylpropan-1-amine Acetate
CAS Number (Acetate) 2727061-30-3
CAS Number (Free Base) 28075-29-8
Molecular Formula C₁₆H₁₉N[1] · C₂H₄O₂
Molecular Weight 285.39 g/mol (Salt) / 225.33 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, Chloroform; Sparingly soluble in Water
Key Application Intermediate for Lercanidipine; Impurity Reference Standard

Structural Analysis & Molecular Geometry

The core structure consists of a propyl backbone substituted at the


-position (C3) with two phenyl rings and at the 

-position (C1) with a secondary methylamine group.[1]
The Acetate Counterion Role

In the acetate salt form, the secondary amine nitrogen is protonated (


), forming an ionic bond with the acetate anion (

).[1] This salt formation is critical for:
  • Purification: The acetate salt often crystallizes more readily than the hydrochloride salt or free base, allowing for the removal of isomeric impurities (e.g., branched isomers formed during Friedel-Crafts alkylation).[1]

  • Hygroscopicity Control: Acetate salts generally offer a manageable hygroscopic profile compared to hydrochlorides in this specific structural class, preventing "oiling out" during storage.[1]

Synthesis Methodologies

The synthesis of the acetate salt involves a two-stage process: constructing the diphenylpropylamine backbone and subsequently forming the salt.[1]

Pathway A: The Cinnamonitrile Route (Industrial Scale)

This is the preferred industrial route due to the availability of reagents and avoidance of highly toxic reducing agents.[1]

  • Friedel-Crafts Alkylation: Cinnamonitrile reacts with benzene in the presence of

    
     to form 3,3-diphenylpropionitrile.[1][2][3]
    
  • Hydrogenation: Catalytic reduction (Raney Ni or Pd/C) converts the nitrile to 3,3-diphenylpropylamine.[1]

  • N-Methylation: The primary amine is converted to the secondary amine via reductive amination (using formaldehyde/formic acid or methyl iodide with controlled stoichiometry).[1]

  • Salt Formation: The crude free base is dissolved in ethyl acetate, and glacial acetic acid is added to precipitate the target acetate salt.[1]

Pathway B: The Demethylation Route (High Purity)

Used when starting from the tertiary amine (N,N-dimethyl-3,3-diphenylpropylamine).[1][4]

  • Carbamate Formation: Reaction with phenyl chloroformate or vinyl chloroformate.[1]

  • Hydrolysis: Acidic hydrolysis yields the secondary amine.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the industrial synthesis pathway from Cinnamonitrile to the Acetate salt.

SynthesisPathway Start Cinnamonitrile (Starting Material) Inter1 3,3-Diphenylpropionitrile Start->Inter1 Benzene / AlCl3 (Friedel-Crafts) Inter2 3,3-Diphenylpropylamine (Primary Amine) Inter1->Inter2 H2 / Raney Ni (Reduction) Inter3 N-Methyl-3,3-diphenylpropylamine (Free Base - Oil) Inter2->Inter3 HCHO / HCOOH (Eschweiler-Clarke) Final N-Methyl-3,3-diphenylpropylamine ACETATE (Crystalline Solid) Inter3->Final Glacial Acetic Acid Ethyl Acetate (Crystallization)

Figure 1: Step-wise synthesis from Cinnamonitrile to the Acetate salt, highlighting the critical crystallization step.

Pharmaceutical Application: Lercanidipine Synthesis

The primary utility of N-Methyl-3,3-diphenylpropylamine Acetate is as the nucleophilic backbone for the lipophilic side chain of Lercanidipine .[1]

Mechanism of Action in Synthesis[1][3][4]
  • Free Base Liberation: The acetate salt is neutralized with NaOH to release the reactive free amine in situ.[1]

  • Epoxide Opening / Alkylation: The amine reacts with a linker (typically 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol precursor or a chlorohydrin derivative) to attach the diphenylpropyl moiety to the dihydropyridine core.[1]

  • Lipophilicity Enhancement: This specific side chain confers high lipophilicity to Lercanidipine, allowing it to partition into the lipid bilayer of arterial smooth muscle cells, leading to its characteristic slow onset and long duration of action (membrane compartment kinetics).[1]

Visualization: Lercanidipine Connection

LercanidipinePathway Acetate N-Methyl-3,3-diphenylpropylamine Acetate FreeBase Reactive Free Amine (In Situ) Acetate->FreeBase NaOH / Toluene Coupling Coupling Reaction (Nucleophilic Attack) FreeBase->Coupling Linker Chlorohydrin/Epoxide Linker Linker->Coupling Lercanidipine Lercanidipine HCl (Final API) Coupling->Lercanidipine Esterification with Dihydropyridine Acid

Figure 2: The role of the acetate salt as a precursor in the convergent synthesis of Lercanidipine.[1]

Analytical Characterization & Quality Control

For researchers using this compound as a Reference Standard (CAS 2727061-30-3), the following analytical signals are diagnostic.

1H-NMR Spectroscopy (DMSO-d6)[1]
  • Aromatic Region: Multiplets at

    
     7.15 – 7.35 ppm (10H, two phenyl rings).[1]
    
  • Methine Proton: Triplet/Multiplet at

    
     3.9 – 4.0 ppm (CH at C3 position).[1]
    
  • N-Methyl Group: Singlet at

    
     2.5 – 2.6 ppm.[1] Note: In the acetate salt, this may shift downfield due to protonation.[1]
    
  • Acetate Singlet: Distinct sharp singlet at

    
     1.91 ppm (3H, 
    
    
    
    ), integrating 1:1 with the amine backbone.[1]
HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.[1]0) gradient.[1]

  • Detection: UV at 210 nm (absorption of phenyl rings).[1]

  • Retention Time: The acetate counterion will elute in the void volume; the N-methyl-3,3-diphenylpropylamine peak will retain significantly due to the two phenyl rings.[1]

Handling and Safety Protocols

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hazards: Irritant to eyes and skin.[1] The free base is a known sensitizer; the acetate salt mitigates volatility but retains irritant properties.[1]

  • Solvent Compatibility: Avoid storing in ketones (Acetone) for prolonged periods as the primary amine impurities (if any) could form Schiff bases, though the secondary amine is relatively stable.[1]

References

  • Process for preparing N-methyl-3,3-diphenylpropylamine. Google Patents. Patent KR101029643B1.[1]

  • Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents. Patent CN101575297B.[1]

  • N-Methyl-3,3-diphenylpropan-1-amine Acetate Reference Standard. Pharmaffiliates. CAS No: 2727061-30-3.[1][5] [Link][1][3][6][5][7]

Sources

N-Methyl-3,3-diphenylpropanamine acetate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-Methyl-3,3-diphenylpropanamine Acetate

Abstract

This technical guide provides a comprehensive analysis of N-Methyl-3,3-diphenylpropanamine Acetate, a chemical entity of significant interest in pharmaceutical development. The document delves into the fundamental principles of its molecular weight, differentiating between the free base and its acetate salt form. We will explore the causality behind synthetic routes and the critical importance of precise molecular weight determination for regulatory compliance, stoichiometric calculations, and quality control. This guide presents detailed, field-proven analytical methodologies for the verification of molecular weight and chemical identity, intended for researchers, analytical scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

N-Methyl-3,3-diphenylpropanamine is a key intermediate in the synthesis of various pharmaceutical agents.[1] It is typically handled as a free base or as a salt to improve its stability and handling characteristics. The acetate salt is formed by the reaction of the basic free form with acetic acid. Understanding the distinction between these forms is paramount, as their molecular weights differ, which has direct implications for all quantitative applications.

The molecular weight of the free base, N-Methyl-3,3-diphenylpropanamine, is consistently reported as 225.33 g/mol .[1][][3][4] The formation of the acetate salt involves the addition of one molecule of acetic acid (CH₃COOH), which has a molecular weight of 60.05 g/mol . Therefore, the molecular weight of N-Methyl-3,3-diphenylpropanamine acetate is the sum of the free base and acetic acid, calculated to be 285.38 g/mol .[5]

Table 1: Molecular Identity and Weight Comparison

AttributeN-Methyl-3,3-diphenylpropanamine (Free Base)N-Methyl-3,3-diphenylpropanamine AcetateN-Methyl-3,3-diphenylpropanamine HCl
IUPAC Name N-methyl-3,3-diphenylpropan-1-amine[]N-methyl-3,3-diphenylpropan-1-amine acetate[5]N-methyl-3,3-diphenylpropan-1-amine hydrochloride
Synonyms (3,3-diphenylpropyl)methylamine[]--
CAS Number 28075-29-8[3]2727061-30-3[5]29768-15-8
Molecular Formula C₁₆H₁₉N[1][][3]C₁₈H₂₃NO₂[5]C₁₆H₂₀ClN
Molecular Weight ( g/mol ) 225.33[1][][3]285.39[5]261.79

Table 2: Physicochemical Properties of N-Methyl-3,3-diphenylpropanamine (Free Base)

PropertyValueSource
Appearance Clear colourless to pale yellow oil/liquid.[6][7] Also reported as white crystals.[][][6][7]
Boiling Point 347.4°C at 760 mmHg[][7]
Density 0.988 g/cm³[][7]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[][6][][6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

The Foundational Role of Molecular Weight in Drug Development

In the landscape of pharmaceutical development, the molecular weight of a compound is not merely a physical constant; it is a cornerstone of chemical characterization that influences nearly every stage of the development pipeline.

  • Stoichiometric Precision : All synthetic reactions and salt formations rely on precise molar ratios. An accurate molecular weight is essential for calculating the exact quantities of reactants needed, ensuring high yield and purity of the final product.

  • Analytical Quantification : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) determine the quantity of a substance by comparing the response of a sample of known concentration to an unknown. These standard concentrations are prepared based on weight, making an accurate molecular weight indispensable for calculating the final purity or assay value.

  • Regulatory Submission : Regulatory bodies such as the FDA and EMA require a comprehensive characterization of any new chemical entity or intermediate. This includes definitive proof of structure and, by extension, an empirically verified molecular weight. Discrepancies can lead to significant delays in the approval process.

  • Formulation and Dosing : For an Active Pharmaceutical Ingredient (API), the molecular weight is critical for calculating the amount of drug substance required to achieve a specific dosage in a final formulation. This is especially true when using a salt form, where the weight of the counter-ion must be accounted for to deliver the correct amount of the active free base.

Synthesis and Acetate Salt Formation

The synthesis of N-Methyl-3,3-diphenylpropanamine can be achieved through several strategic routes, each with distinct advantages concerning scalability, purity, and cost-effectiveness. The final step in producing the acetate salt is a straightforward acid-base reaction.

Core Synthetic Strategies
  • Multi-Step Synthesis from Cinnamonitrile : A robust method suitable for large-scale production begins with cinnamonitrile and benzene. The pathway involves a Friedel-Crafts alkylation to form 3,3-diphenylpropionitrile, followed by catalytic hydrogenation to yield 3,3-diphenylpropylamine. Subsequent N-methylation steps produce the final product.[8][9]

  • Demethylation of a Tertiary Amine : An alternative route involves the selective demethylation of N,N-dimethyl-3,3-diphenylpropylamine. This is often achieved by first forming a carbamate derivative, which is then hydrolyzed to yield the target secondary amine, N-Methyl-3,3-diphenylpropanamine.[1][10] This method provides a controlled route that avoids over-alkylation.

cluster_synthesis Synthesis Pathway: Demethylation Route A N,N-dimethyl-3,3- diphenylpropylamine B Carbamate Intermediate A->B Demethylation (Carbamate Formation) C N-Methyl-3,3- diphenylpropanamine (Free Base) B->C Hydrolysis (Acid or Base) D N-Methyl-3,3- diphenylpropanamine Acetate C->D Reaction with Acetic Acid

Caption: Synthesis pathway via demethylation to form the free base and subsequent acetate salt.

Protocol: Acetate Salt Formation

This protocol outlines the conversion of the free base to its acetate salt, a critical step for which accurate molecular weight is essential for achieving the correct 1:1 molar ratio.

  • Dissolution : Dissolve N-Methyl-3,3-diphenylpropanamine (1.0 eq.) in a suitable protic solvent such as ethanol or isopropanol.

  • Acid Addition : While stirring, slowly add a solution of glacial acetic acid (1.0 eq.) in the same solvent. The use of a 1:1 molar ratio is critical and relies on the known molecular weights of both the free base and acetic acid.

  • Crystallization : Cool the mixture to facilitate the precipitation of the acetate salt. The exact temperature and time will depend on the solvent and concentration.

  • Isolation : Collect the resulting solid by vacuum filtration.

  • Purification : Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under a vacuum to yield the pure N-Methyl-3,3-diphenylpropanamine acetate.

Analytical Verification of Molecular Weight and Identity

The theoretical molecular weight must be confirmed empirically. This is a self-validating process where multiple orthogonal analytical techniques are used to build a complete and trustworthy profile of the compound. Mass spectrometry provides a direct measurement of the mass-to-charge ratio, while chromatography and spectroscopy confirm purity and structural integrity.

cluster_workflow Analytical Verification Workflow Sample Test Sample: N-Methyl-3,3-diphenylpropanamine Acetate HPLC HPLC Analysis Sample->HPLC MS LC-MS Analysis Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Confirmation (e.g., >99%) HPLC->Purity MW Molecular Ion Peak [M+H]⁺ at m/z 226.16 (for Free Base) MS->MW Structure Structural Confirmation NMR->Structure Report Final Certificate of Analysis Purity->Report MW->Report Structure->Report

Caption: Workflow for the comprehensive analytical validation of the target compound.

Experimental Protocol: Molecular Weight Verification by LC-MS

Objective : To confirm the molecular weight of the N-Methyl-3,3-diphenylpropanamine free base by identifying its protonated molecular ion [M+H]⁺.

  • Causality : Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar, medium molecular weight molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 10 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

    • Rationale: Formic acid is added to the mobile phase to ensure the amine is protonated (R-NH₂⁺), which is essential for its detection in positive ion ESI mode.

  • Chromatographic Separation (HPLC) :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure the analyte is separated from impurities and elutes as a sharp peak.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 30 °C.

    • Rationale: A C18 column provides excellent retention for the diphenyl structure. A stable column temperature ensures reproducible retention times.[1]

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 100-500.

    • Data Analysis : Extract the mass spectrum from the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺. For the free base (C₁₆H₁₉N, exact mass 225.1517), the expected m/z value is 226.1590.[9][11]

Applications in Pharmaceutical Research

N-Methyl-3,3-diphenylpropanamine and its salts are primarily utilized as high-purity reference standards and as crucial intermediates in the synthesis of APIs.[12][13] Its most notable application is as a building block for Lercanidipine, an antihypertensive drug.[10] The purity and precise characterization of this intermediate are essential to ensure the quality and safety of the final drug product.

Conclusion

The molecular weight of N-Methyl-3,3-diphenylpropanamine acetate (285.39 g/mol ) is a critical parameter derived from its free base form (225.33 g/mol ). This guide has established the chemical basis for this value, outlined its fundamental importance in a research and development context, and provided robust, validated protocols for its empirical verification. For scientists and professionals in the pharmaceutical industry, a thorough understanding and rigorous confirmation of molecular weight are indispensable for ensuring scientific integrity, quality control, and regulatory success.

References

  • ChemBK. N-methyl-3,3-diphenylpropylamine. [Link]

  • Pharmaffiliates. N-Methyl-3,3-diphenylpropan-1-amine Acetate. [Link]

  • Axios Research. N-Methyl-3,3-diphenylpropylamine Acetate Salt. [Link]

  • Google Patents. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.
  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Google Patents. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine.
  • Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

Sources

An In-depth Technical Guide to the Safe Handling of N-Methyl-3,3-diphenylpropanamine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on the best available data at the time of publication. A specific, detailed Safety Data Sheet (SDS) for N-Methyl-3,3-diphenylpropanamine acetate (CAS No. 2727061-30-3) is not widely available.[1] Therefore, this guide has been developed by synthesizing data from the closely related free base, N-Methyl-3,3-diphenylpropylamine (CAS No. 28075-29-8).[2][3][4][5] While the toxicological and physical properties are expected to be similar, they will not be identical. It is imperative to handle this compound with caution and to consult a certified Safety Data Sheet from the supplier before use.

Section 1: Chemical and Physical Properties

N-Methyl-3,3-diphenylpropanamine acetate is the acetate salt of the secondary amine N-Methyl-3,3-diphenylpropylamine.[1][6] The free base is a clear, colorless to pale yellow oil.[2][7] It is soluble in organic solvents such as chloroform and ethyl acetate.[2][7]

PropertyData for N-Methyl-3,3-diphenylpropylamine (Free Base)
Molecular Formula C16H19N
Molecular Weight 225.33 g/mol [2][3][5]
Boiling Point 347.4°C at 760 mmHg[2]
Flash Point 164.5°C[2]
Density 0.988 g/cm³[2]

Section 2: Toxicological Profile and Hazard Identification

While specific toxicological data for the acetate salt is limited, the free base, N-Methyl-3,3-diphenylpropylamine, is classified as hazardous. It is considered toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs, specifically the kidneys, liver, and spleen.

Key Hazards:

  • Acute Toxicity: Toxic if ingested, inhaled, or in contact with skin.

  • Organ Damage: Potential for damage to the liver, kidneys, and spleen with repeated exposure.

  • Skin and Eye Irritation: May cause skin and eye irritation.[7][8]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements for the Free Base:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

Section 3: Exposure Controls and Personal Protection

A risk-based approach should be implemented to minimize exposure. The hierarchy of controls, from most to least effective, is elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Work with N-Methyl-3,3-diphenylpropanamine acetate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent the release of vapors or aerosols.[11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing should be worn to prevent skin contact.[2][9][10]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Hierarchy of Controls cluster_controls Hierarchy of Controls for N-Methyl-3,3-diphenylpropanamine Acetate Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Closed System) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure.

Section 4: Handling and Storage

Safe Handling Procedures
  • Review the SDS: Before use, thoroughly review the supplier-provided Safety Data Sheet.

  • Ensure Proper Ventilation: Work in a chemical fume hood or a well-ventilated area.[9][10]

  • Wear Appropriate PPE: Don the required personal protective equipment as outlined in Section 3.2.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[9]

  • Prevent Inhalation and Ingestion: Do not breathe dust, vapor, mist, or gas. Do not eat, drink, or smoke when using this product.

  • Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.

  • Wash Thoroughly: After handling, wash hands and any exposed skin thoroughly.

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

  • Temperature: Store in a cool, dry place.[8] Some suppliers recommend refrigeration (2-8°C).[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9]

Section 5: First Aid and Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9][10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation. Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[9] For large spills, dike the area and collect the material for disposal.

Emergency_Response_Workflow cluster_workflow Emergency Response Workflow Exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) First_Aid Immediate First Aid (Remove from source, Flush affected area) Exposure->First_Aid Seek_Medical Seek Professional Medical Attention First_Aid->Seek_Medical Report Report Incident to Supervisor/Safety Officer Seek_Medical->Report Spill Accidental Release Secure_Area Secure the Area (Evacuate, Ventilate) Spill->Secure_Area Contain_Spill Contain and Clean Up Spill (Wear PPE, Use absorbents) Secure_Area->Contain_Spill Dispose Properly Dispose of Waste Contain_Spill->Dispose Dispose->Report

Sources

The Chameleon Scaffold: A Technical History of Diphenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of the 3,3-diphenylpropylamine (DPPA) scaffold, tracing its trajectory from wartime opioid synthesis to modern cardiovascular and urological pharmacotherapy.

Executive Summary

The 3,3-diphenylpropylamine (DPPA) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by two lipophilic phenyl rings anchored to a flexible three-carbon alkyl chain terminating in a basic amine, this scaffold’s inherent plasticity allows it to adopt distinct conformations required for


-opioid receptors , L-type calcium channels , and muscarinic acetylcholine receptors .

This guide analyzes the structural evolution of DPPA derivatives, providing synthesis protocols, structure-activity relationship (SAR) insights, and mechanistic causalities for their wide-ranging therapeutic profiles.

Part 1: The Opioid Origin (1937–1945)

The Discovery of Hoechst 10820 (Methadone)

The history of DPPA begins not with a targeted design for the scaffold itself, but as a byproduct of the search for spasmolytics and analgesics structurally distinct from morphine.

In the late 1930s at I.G. Farben (Hoechst) , scientists Max Bockmühl and Gustav Ehrhart sought to optimize the spasmolytic properties of pethidine (meperidine). They synthesized 1,1-diphenyl-1-dimethylamino-4-pentanone , but structural rearrangement during synthesis led to the open-chain diphenylpropylamine derivative known as Hoechst 10820 (Methadone).

Mechanistic Insight: The "Open-Chain" Mimicry

Unlike the rigid phenanthrene ring of morphine, Methadone possesses a flexible acyclic backbone.

  • Pseudocycle Formation: In solution, the basic nitrogen of the propylamine chain interacts with the carbonyl carbon (in methadone) or aligns via hydrogen bonding, creating a "pseudocyclic" conformation that mimics the piperidine ring of morphine.

  • Receptor Fit: The two phenyl rings occupy the hydrophobic pockets of the

    
    -opioid receptor, while the amine interacts with the critical aspartate residue (Asp147).
    

Key Derivative:

  • Methadone: A racemic mixture where the (

    
    )-enantiomer is responsible for potent opioid activity (50x more potent than the 
    
    
    
    -form).

Part 2: The Cardiovascular Pivot (1960s)

From Analgesia to Calcium Channel Blockade

In the 1960s, the scaffold was repurposed. Researchers discovered that increasing the bulk of the amine substituent shifted affinity from opioid receptors to L-type Voltage-Gated Calcium Channels (VGCCs) .

Prenylamine and Fendiline[1][2]
  • Prenylamine (Segontin): The first amphiphilic DPPA derivative used for angina. It acts as a non-selective Ca

    
     channel blocker and a calmodulin antagonist.[1][2]
    
  • Fendiline: Similar to prenylamine but with a different N-substituent, used for coronary dilation.

SAR Shift:

  • Lipophilicity: The addition of large hydrophobic groups (e.g., diphenylpropyl or phenylethyl) on the nitrogen atom drastically reduces opioid activity and enhances binding to the allosteric sites of the

    
     subunit of L-type calcium channels.
    
  • Toxicity Note: Prenylamine was eventually withdrawn in many markets due to QT interval prolongation and Torsades de Pointes, caused by off-target hERG potassium channel blockade—a common liability of lipophilic DPPA derivatives.

Part 3: The Urological Era (1990s–Present)

Muscarinic Antagonists

The flexibility of the DPPA scaffold allows it to overlap with the pharmacophore of acetylcholine. By modifying the phenyl rings (e.g., adding a hydroxyl group), the affinity shifts toward Muscarinic Acetylcholine Receptors (mAChRs) , specifically the M3 subtype found in the bladder.

  • Tolterodine: A blockbuster drug for urinary incontinence. It is a competitive M3 antagonist.

  • Fesoterodine: A prodrug that is rapidly hydrolyzed by plasma esterases to 5-hydroxymethyl tolterodine (the active metabolite).

Part 4: Visualizing the Scaffold Evolution

The following diagram illustrates the genealogical evolution of the DPPA scaffold, highlighting the structural modifications that dictate target selectivity.

DPPA_Evolution Scaffold 3,3-Diphenylpropylamine (The Core Scaffold) Opioids Opioids (1940s) Target: Mu-Receptor Scaffold->Opioids Early Discovery CCBs Ca2+ Blockers (1960s) Target: L-Type VGCC Scaffold->CCBs N-Alkylation Anticholinergics Anticholinergics (1990s) Target: M3 Muscarinic Scaffold->Anticholinergics Ring Hydroxylation Methadone Methadone (Ketone + Amine) Opioids->Methadone Normethadone Normethadone Opioids->Normethadone Prenylamine Prenylamine (Bulky N-substituent) CCBs->Prenylamine Fendiline Fendiline CCBs->Fendiline Prenylamine->Anticholinergics SAR Optimization Tolterodine Tolterodine (Phenolic -OH) Anticholinergics->Tolterodine Fesoterodine Fesoterodine (Prodrug) Anticholinergics->Fesoterodine

Caption: Evolutionary tree of the 3,3-diphenylpropylamine scaffold showing divergence into three major therapeutic classes based on specific structural modifications.

Part 5: Comparative Pharmacology Data[2][3]

The table below summarizes the key pharmacological distinctions between the major derivatives.

DrugPrimary TargetMechanism of ActionKey Structural FeatureTherapeutic Use
Methadone

-Opioid Receptor
AgonistKetone + Dimethylamino groupAnalgesia, Opioid Maintenance
Prenylamine L-Type Ca

Channel
BlockerBulky N-diphenylpropyl groupAngina (Withdrawn/Restricted)
Fendiline L-Type Ca

Channel
Blocker / Calmodulin AntagonistN-phenylethyl groupAngina, Vasodilation
Tolterodine Muscarinic (M3)Competitive AntagonistPhenolic hydroxyl groupOveractive Bladder
Fluoxetine *SERT (Serotonin Transporter)Reuptake InhibitorAryloxy-phenylpropylamine (Bioisostere)Depression (SSRI)

*Note: Fluoxetine is an aryloxy-analogue but shares the spatial arrangement of the phenylpropylamine pharmacophore.

Part 6: Experimental Protocol – Synthesis of N-Methyl-3,3-diphenylpropylamine[5][6]

This protocol describes a robust, self-validating method for synthesizing the core DPPA scaffold, avoiding the use of highly corrosive thionyl chloride by utilizing a Friedel-Crafts / Hydrogenation route.

Phase 1: Precursor Synthesis (3,3-Diphenylacrylonitrile)

Objective: Create the diphenyl-carbon skeleton.

  • Reagents: Benzophenone, Cyanoacetic acid, Toluene, Ammonium acetate (catalyst).

  • Procedure: Perform a Knoevenagel condensation. Reflux Benzophenone with Cyanoacetic acid in Toluene under a Dean-Stark trap to remove water.

  • Validation: Monitor water collection. Reaction is complete when theoretical water volume is collected.

  • Yield: Recrystallize from ethanol to obtain 3,3-diphenylacrylonitrile.

Phase 2: Reduction to 3,3-Diphenylpropylamine

Objective: Reduce the nitrile and the double bond simultaneously.

  • Reagents: 3,3-diphenylacrylonitrile, Raney Nickel (or Pd/C), Ethanol, Ammonia gas (to prevent secondary amine formation).

  • Procedure:

    • Load the high-pressure autoclave with the precursor and catalyst in ethanol.

    • Pressurize with

      
       (50–100 psi) at 60°C.
      
    • Critical Step: The presence of ammonia is vital to suppress the formation of the dimer (secondary amine).

  • Validation: TLC (Silica, MeOH:DCM 1:9) should show disappearance of the nitrile spot. IR spectroscopy should show loss of the

    
     peak at ~2200 cm
    
    
    
    .
Phase 3: N-Methylation (Eschweiler-Clarke)

Objective: Selective methylation to the tertiary or secondary amine.

  • Reagents: 3,3-diphenylpropylamine, Formic acid, Formaldehyde.

  • Procedure: Reflux the amine with a mixture of formic acid and formaldehyde.

  • Purification: Basify with NaOH, extract into DCM, and convert to the Hydrochloride salt using HCl/Ether for stability.

References

  • Methadone History & Discovery

    • Title: The Discovery of Methadone (Hoechst 10820)[3][4][5]

    • Source: INDRO e.V.[6][3]

    • URL:[Link]

  • Calcium Channel Blockers (Prenylamine) [2][7]

    • Title: History of Calcium Antagonists: Discovery of Prenylamine and Verapamil
    • Source: PubMed (Circul
    • URL:[Link]

  • Tolterodine and Muscarinic Antagonists

    • Title: Pharmacology of Antimuscarinic Agents (Tolterodine)[8]

    • Source: Springer (Handbook of Experimental Pharmacology)
    • URL:[Link]

  • Synthesis Methodology

    • Title: Preparation method of N-methyl-3,3-diphenylpropylamine (Patent CN101575297B)[9]

    • Source: Google Patents[6]

    • URL
  • Structure-Activity Rel

    • Title: Diphenylpropylamine Derivatives in Drug Discovery[8]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the GC-MS Analysis of N-Methyl-3,3-diphenylpropanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Methyl-3,3-diphenylpropanamine and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this guide offers an in-depth exploration of the entire analytical workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The methodologies presented herein are grounded in established principles of analytical chemistry to ensure robustness, accuracy, and reliability, adhering to the rigorous standards expected in pharmaceutical and forensic analysis.

Introduction: The Analytical Imperative

N-Methyl-3,3-diphenylpropanamine is a tertiary amine with a chemical structure that presents unique analytical challenges. As a scaffold for various pharmacologically active compounds, its accurate identification and quantification are paramount in research and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering high-resolution separation and definitive molecular identification.[1] However, the inherent polarity and potential for thermal lability of such amines necessitate a carefully optimized analytical approach.

This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices. We will explore why certain derivatization strategies are employed to enhance analyte volatility and improve chromatographic peak shape, and how specific GC-MS parameters are selected to achieve optimal separation and sensitivity. The protocols outlined are designed to be self-validating, incorporating principles of method validation in line with ICH guidelines.[2][3]

Foundational Principles: Understanding the Analyte and Technique

N-Methyl-3,3-diphenylpropanamine possesses a molecular weight of 225.33 g/mol and a chemical formula of C16H19N.[4][] Its structure, featuring two phenyl rings and a tertiary amine group, dictates its behavior during GC-MS analysis. While amenable to GC-MS, direct analysis of amines can sometimes lead to poor chromatographic performance, such as peak tailing, due to interactions with the stationary phase.[6] To mitigate these effects and improve thermal stability, derivatization is often a prudent step.[6][7]

The core of this application note revolves around Electron Ionization (EI) GC-MS, a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry. In the GC, compounds are separated based on their boiling points and interactions with the stationary phase. Subsequently, in the mass spectrometer, molecules are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.

Experimental Workflow: From Sample to Spectrum

The analytical journey for N-Methyl-3,3-diphenylpropanamine derivatives can be systematically broken down into distinct stages, each critical for the integrity of the final results.

GC-MS Workflow Figure 1: High-Level GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection & Dissolution Derivatization Derivatization (Optional but Recommended) Sample_Collection->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation MS_Detection MS Detection (EI) Chromatographic_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting Fragmentation_Pattern Figure 2: Predicted Fragmentation of N-Methyl-3,3-diphenylpropanamine Parent [C₁₆H₁₉N]⁺˙ m/z = 225 (Molecular Ion) Fragment1 [C₁₃H₁₁]⁺ m/z = 167 (Diphenylmethyl cation) Parent->Fragment1 Benzylic Cleavage Fragment2 [C₄H₁₀N]⁺ m/z = 72 (Alpha-cleavage product) Parent->Fragment2 Alpha-Cleavage

Sources

Troubleshooting & Optimization

Improving yield of N-Methyl-3,3-diphenylpropanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-3,3-diphenylpropanamine Synthesis

Welcome to the ChemiTech Advanced Synthesis Support Hub. Ticket ID: #NMDP-SYN-402 Subject: Optimization of Yield and Selectivity for N-Methyl-3,3-diphenylpropanamine Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Target Molecule

Compound: N-Methyl-3,3-diphenylpropanamine (also known as N-Methyl-3,3-diphenylpropylamine) CAS: 28075-29-8 (Free Base) | 29768-15-8 (HCl Salt) Core Challenge: This secondary amine is a critical intermediate for antihistamines and antidepressants.[1][] The primary synthesis difficulty lies in selectivity —preventing the formation of the tertiary amine (N,N-dimethyl) byproduct while ensuring complete conversion of the primary amine precursor.

Module 1: Strategic Route Selection (Decision Matrix)

Before troubleshooting specific steps, verify you are using the optimal pathway for your scale and constraints. We categorize synthesis routes into three tiers based on reliability and atom economy.

Synthesis Decision Tree

RouteSelection Start Start: Choose Precursor Propylamine 3,3-Diphenylpropylamine Start->Propylamine PropAcid 3,3-Diphenylpropionic Acid Start->PropAcid RouteA Route A: Reductive Amination (Recommended for Lab Scale) Propylamine->RouteA RouteC Route C: Direct Alkylation (NOT RECOMMENDED) Propylamine->RouteC RouteB Route B: Amide Reduction (High Yield, Harsh Conditions) PropAcid->RouteB StepA1 Reagent: Formaldehyde (1 eq) Reductant: NaBH(OAc)3 RouteA->StepA1 StepB1 1. Formylation/Amidation 2. LiAlH4 Reduction RouteB->StepB1 StepC1 Reagent: MeI + Base RouteC->StepC1 ResultA High Selectivity (>95%) Easy Workup StepA1->ResultA ResultB High Yield (>90%) Difficult Workup (Emulsions) StepB1->ResultB ResultC Low Selectivity (Mix of 1°, 2°, 3° amines) StepC1->ResultC

Caption: Decision matrix for selecting the optimal synthesis pathway based on precursor availability and selectivity requirements.

Module 2: Troubleshooting Route A (Reductive Amination)

The Industry Standard: The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard for synthesizing secondary amines from primary amines and aldehydes because it minimizes over-alkylation [1].

Standard Protocol (Self-Validating)
  • Imine Formation: Dissolve 3,3-diphenylpropylamine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF.[1] Add Paraformaldehyde (1.1 equiv).

  • Reduction: Add NaBH(OAc)3 (1.4 equiv) after 30-60 minutes of stirring.

  • Quench: Sat. NaHCO3.

Troubleshooting Guide: "Why is my yield low?"
SymptomProbable CauseTechnical Solution
Tertiary Amine Detected "The Runaway Methylation" Formaldehyde is highly reactive. If the secondary amine product is more nucleophilic than the starting material, it reacts again.Stepwise Addition: Do NOT mix all reagents at once. Form the imine first (1 hour) with the aldehyde, then add the reducing agent. This ensures the aldehyde is consumed in the first step.
Incomplete Conversion "The Wet Solvent" Water hydrolyzes the imine intermediate back to the aldehyde and amine, stalling the reaction.Desiccant Addition: Add activated 4Å Molecular Sieves or anhydrous MgSO4 to the reaction mixture during the imine formation step.
Gel/Emulsion during workup Boron Complexation Boron salts can form stable complexes with amines.Acidic Workup: Quench with 1N HCl to break the Boron-Amine complex, wash with ether (removes non-basic impurities), then basify the aqueous layer to pH >12 and extract the product with DCM.[1]

Module 3: Troubleshooting Route B (Amide Reduction)

The Robust Alternative: Converting 3,3-diphenylpropionic acid to the N-methyl amide, followed by LiAlH4 reduction.[1] This guarantees mono-methylation but requires handling pyrophoric reagents.

Critical Failure Point: The LiAlH4 Quench

Users frequently report "gray sludge" or "unfilterable emulsions" during the workup of aluminum hydride reductions. This traps the product and kills yield.

The Fix: The Fieser Workup Protocol Do not just add water until it stops bubbling. Follow this stoichiometric ratio strictly for


 grams of LiAlH4 used:
  • Add

    
     mL Water  (slowly, with cooling).
    
  • Add

    
     mL 15% NaOH .
    
  • Add

    
     mL Water .
    
  • Add MgSO4, stir for 15 mins, and filter. The precipitate will be a granular white sand, not a sludge.[1]

Amide Reduction Workflow

AmideReduct Input N-methyl-3,3- diphenylpropanamide Reagent LiAlH4 (2.5 eq) in dry THF Input->Reagent Reflux 4-12h Intermediate Aluminate Complex Reagent->Intermediate Quench Fieser Workup (H2O : NaOH : H2O) Intermediate->Quench 0°C Exothermic Product N-Methyl-3,3- diphenylpropanamine Quench->Product Filter & Evaporate

Caption: Step-by-step workflow for the reduction of the amide intermediate using the Fieser workup method to maximize recovery.

Module 4: Purification & Quality Control

Ticket #550: "My product is an oil and hard to weigh." The free base of N-Methyl-3,3-diphenylpropanamine is an oil/gum.[1] For high-precision pharmacological studies, you must convert it to the Hydrochloride salt.[1]

Crystallization Protocol:

  • Dissolve crude oil in minimal dry Diethyl Ether or Ethanol.

  • Add 2M HCl in Diethyl Ether dropwise until pH < 3.

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is amorphous, recrystallize from Ethanol/Ether (1:3 ratio).

  • Target Melting Point: 166–168°C [2].

QC Checklist (Self-Validation):

  • 1H NMR (CDCl3): Look for the N-Methyl singlet around

    
     2.3–2.4 ppm. Ensure the integration ratio of the phenyl protons (10H) to the N-methyl protons (3H) is correct.
    
  • Mass Spec: M+H peak at ~226.16 m/z.

Frequently Asked Questions (FAQ)

Q: Can I use Eschweiler-Clarke methylation (Formic acid + Formaldehyde)? A: Yes, but proceed with caution.[1] The high temperatures (reflux) required for Eschweiler-Clarke can sometimes lead to cyclization side reactions in diphenylpropylamine derivatives (forming tetrahydroisoquinolines) if the phenyl rings are electron-rich. The STAB method (Module 2) is milder (room temperature) and safer.

Q: Why do I see 3,3-diphenylprop-2-en-1-amine impurities? A: This alkene impurity suggests elimination occurred.[1] This usually happens if you used a harsh base or excessive heat during the workup of the 3,3-diphenylpropylamine precursor.[1] Ensure your workup pH does not exceed 12 and avoid prolonged heating of the free base.

Q: Is the starting material 3,3-diphenylpropylamine commercially available? A: Yes, but it is often expensive.[1] It can be synthesized cost-effectively by hydrogenation of 3,3-diphenylacrylonitrile (Cinnamonitrile derivative) or by Friedel-Crafts alkylation of benzene with cinnamyl derivatives [2].[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Patent CN101575297B . (2012). Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents.

  • Seyferth, D. , & Marmor, R. S. (1973).[1] Phenyl(tribromomethyl)mercury. A useful source of dibromocarbene. Journal of Organometallic Chemistry. (General reference for diphenylpropyl backbone chemistry).

  • Cohen, S. , et al. (1959).[1] Reduction of Amides with Lithium Aluminum Hydride.[6][7][8][9][10] Journal of the American Chemical Society.

Sources

Removing dimethyl impurities from N-Methyl-3,3-diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Document designed for organic chemists and process engineers. It prioritizes practical, high-yield solutions over theoretical generalities.

Subject: Removal of N,N-Dimethyl-3,3-diphenylpropylamine Impurities Cas No: 28075-29-8 (Target) vs. Impurity (Tertiary Amine Analog) Document ID: TS-PUR-28075-V2

Problem Identification & Diagnostics

In the synthesis of N-Methyl-3,3-diphenylpropylamine (typically via reductive amination or methylation of 3,3-diphenylpropylamine), the most persistent impurity is the over-methylated tertiary amine: N,N-Dimethyl-3,3-diphenylpropylamine .

Due to the structural similarity, these two compounds exhibit overlapping boiling points and solubility profiles, rendering standard flash chromatography expensive and inefficient for scale-up.

Diagnostic Markers

Before initiating purification, confirm the impurity ratio using 1H-NMR (CDCl3) :

  • Target (

    
     Amine):  Look for the N-Methyl singlet around 2.40–2.45 ppm  (integrates to 3H) and the broad singlet of the NH proton (variable, typically 1.5–2.0 ppm).
    
  • Impurity (

    
     Amine):  Look for a distinct singlet shifted slightly upfield/downfield (solvent dependent) typically around 2.20–2.30 ppm , integrating to 6H relative to the backbone.
    

Strategic Purification Protocols

We recommend a two-phase approach. Method A is the standard industrial protocol utilizing selective crystallization. Method B is a "Rescue Protocol" utilizing chemical derivatization for mixtures where crystallization fails (>15% impurity).

Method A: Selective Hydrohalic Crystallization (Standard)

This method exploits the lattice energy differences between the hydrochloride salts of the secondary and tertiary amines. The secondary amine HCl salt crystallizes as stable needles, while the tertiary amine salt often remains amorphous or more soluble in ketone solvents.

Protocol:

  • Free Basing: If your crude material is a salt mixture, dissolve in water, basify with 10% NaOH to pH >12, and extract into Ethyl Acetate (EtOAc). Dry over

    
     and concentrate to an oil.
    
  • Solvent System: Dissolve the crude oil in Acetone (Ratio: 5 mL Acetone per 1 g crude).

  • Acidification: Cool to 0–5°C. Slowly add Concentrated HCl (37%) or HCl in Dioxane (4M) dropwise with vigorous stirring.

    • Target pH: 2–3.[1][2][3]

  • Crystallization: A white precipitate should form immediately. Allow the slurry to stir at 0°C for 2 hours.

  • Filtration: Filter the solid.

    • Critical Step: Wash the filter cake with cold acetone . The tertiary amine HCl salt is significantly more soluble in cold acetone and will wash through into the filtrate.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Isopropanol/Ethanol (9:1) .

Technical Insight: The high lattice energy of the secondary amine hydrochloride (mp 166–168°C) drives this separation. The tertiary dimethyl impurity disrupts this lattice packing, remaining in the mother liquor [1, 2].

Method B: Chemical Derivatization (The "Acylation Rescue")

If Method A fails due to high impurity load, use chemical differentiation. We convert the secondary amine to a neutral amide (unreactive to acid extraction), wash away the basic tertiary impurity, and then hydrolyze the amide.

Workflow Diagram:

PurificationWorkflow Start Crude Mixture (2° Amine + 3° Impurity) Acylation Step 1: Acylation (Acetic Anhydride/DCM) Converts 2° Amine -> Amide Start->Acylation AcidWash Step 2: Acid Wash (1M HCl Extraction) Acylation->AcidWash OrgLayer Organic Layer (Neutral Amide) AcidWash->OrgLayer Separation AqLayer Aqueous Layer (Protonated 3° Impurity) AcidWash->AqLayer Separation Hydrolysis Step 3: Hydrolysis (NaOH / EtOH Reflux) OrgLayer->Hydrolysis Waste Discard (Impurity) AqLayer->Waste Final Pure N-Methyl-3,3- diphenylpropylamine Hydrolysis->Final

Figure 1: Chemical separation workflow exploiting basicity differences between amides and amines.

Protocol:

  • Acylation: Dissolve crude mixture in Dichloromethane (DCM). Add Acetic Anhydride (1.2 eq relative to secondary amine) and Triethylamine (1.5 eq). Stir at RT for 2 hours.

    • Mechanism:[1][2][4][5][6]

      
       amine becomes 
      
      
      
      -Acetyl-N-methyl-3,3-diphenylpropylamine (Neutral).
      
      
      amine remains unreacted (Basic).[1]
  • Acid Wash: Wash the organic layer with 1M HCl (3x).

    • Separation: The basic

      
       impurity protonates and moves to the aqueous layer. The neutral amide remains in the DCM.
      
  • Hydrolysis: Evaporate the DCM. Dissolve the residue in Ethanol/Water (1:1) containing NaOH (5 eq). Reflux for 4–6 hours to cleave the acetyl group.

  • Recovery: Evaporate Ethanol, extract aqueous residue with DCM, dry, and concentrate to yield pure secondary amine.

Comparative Data & Specifications

FeatureN-Methyl-3,3-diphenylpropylamine (Target)N,N-Dimethyl Impurity
Molecular Weight 225.33 g/mol 239.36 g/mol
Basicity Secondary Amine (Modulable)Tertiary Amine (Fixed)
HCl Salt Solubility Low in Acetone/EtOAc (Precipitates)Moderate/High in Acetone (Remains in solution)
Reaction with Ac2O Forms Neutral AmideNo Reaction
CAS No. N/A (Analog)

Troubleshooting & FAQs

Q1: My HCl salt is coming out as a sticky oil ("oiling out") instead of crystals. Why?

  • Cause: The solvent is too polar (e.g., too much water or alcohol) or the impurity level is too high, lowering the melting point.

  • Fix: Decant the solvent.[3][7] Redissolve the oil in a minimum amount of hot Isopropanol (IPA), then add Diethyl Ether or dry Acetone until turbid. Scratch the glass side with a spatula to induce nucleation. Cooling slowly to -20°C is critical [2].

Q2: Can I convert the dimethyl impurity back into the target product?

  • Answer: Yes, via Demethylation .[8][9]

  • Protocol: React the pure impurity (or the mixture) with Ethyl Chloroformate or 1-Chloroethyl chloroformate in refluxing toluene. This forms the carbamate.[9] Subsequent acid hydrolysis yields the secondary amine.[9] This is a known industrial route to salvage yield from over-methylated byproducts [3].

Q3: How do I remove residual solvent after crystallization?

  • Answer: The HCl salt can trap solvent in the lattice. Dry in a vacuum oven at 50°C for 12 hours. If Acetone persists, dissolve in water, free base with NaOH, and re-form the salt using anhydrous HCl in Dioxane/Ether.

Q4: Is distillation a viable option?

  • Answer: Generally, no.[8][10] The boiling point of the target is approx. 347°C [4]. The structural similarity to the dimethyl impurity means the boiling point differential is likely <10°C, requiring high-vacuum fractional distillation with a high reflux ratio, which degrades the product thermally.

References

  • BenchChem. Synthesis and Purification of N-Methyl-3,3-diphenylpropylamine. Retrieved from

  • Google Patents. CN101575297A: Preparation method of N-methyl-3,3-diphenylpropylamine. Retrieved from

  • Google Patents. KR101029643B1: Process for preparing N-methyl-3,3-diphenylpropylamine via Demethylation. Retrieved from

  • BOC Sciences. Chemical Properties of N-Methyl-3,3-Diphenylpropylamine. Retrieved from

Sources

Technical Support Center: N-Methyl-3,3-diphenylpropylamine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-Methyl-3,3-diphenylpropylamine acetate. It provides in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the identification and characterization of its degradation products. This document is designed to offer both theoretical understanding and practical, actionable protocols to ensure the integrity of your experimental results.

Introduction

N-Methyl-3,3-diphenylpropylamine acetate is a secondary amine salt that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its stability is a critical parameter that can influence the quality, safety, and efficacy of the final drug product. Understanding its degradation profile under various stress conditions is essential for developing stable formulations and robust analytical methods. This guide will walk you through the potential degradation pathways, analytical challenges, and troubleshooting strategies you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the stability testing and analysis of N-Methyl-3,3-diphenylpropylamine acetate.

FAQ 1: What are the most likely degradation pathways for N-Methyl-3,3-diphenylpropylamine acetate?

As a Senior Application Scientist, I've observed that the degradation of N-Methyl-3,3-diphenylpropylamine acetate is primarily driven by hydrolysis, oxidation, and to a lesser extent, thermal and photolytic stress. The molecule has several reactive sites susceptible to degradation.

  • Hydrolysis: The acetate salt will readily dissociate in an aqueous solution to yield N-Methyl-3,3-diphenylpropylamine (the free base) and acetic acid.[2][3] This is not a degradation of the active moiety itself but a change in its salt form, which can impact its physical properties and chromatographic retention.

  • Oxidative Degradation: The secondary amine is a primary target for oxidation.[4] This can lead to a variety of products. Additionally, the benzylic carbon of the diphenylmethyl group is susceptible to oxidation.[5][6]

  • N-Dealkylation: A common degradation pathway for amines is the cleavage of the N-alkyl bond.[7][8] In this case, it would result in the formation of 3,3-diphenylpropylamine.

  • Thermal Degradation: At elevated temperatures, secondary amines can undergo various reactions, including cyclization, although this is less common for acyclic amines.[6]

  • Photodegradation: The diphenylmethane moiety can absorb UV light, potentially leading to photo-oxidative degradation.[9]

Below is a diagram illustrating the potential degradation pathways:

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="N-Methyl-3,3-diphenylpropylamine Acetate", fillcolor="#F1F3F4"]; FreeBase [label="N-Methyl-3,3-diphenylpropylamine\n(Free Base)", fillcolor="#F1F3F4"]; AceticAcid [label="Acetic Acid", fillcolor="#F1F3F4"]; N_Oxide [label="N-Methyl-3,3-diphenylpropylamine N-oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dealkylated [label="3,3-Diphenylpropylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzophenone [label="Benzophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#FBBC05"]; Hydroxylamine [label="Hydroxylamine Derivative", fillcolor="#FBBC05"];

// Edges Parent -> FreeBase [label="Hydrolysis"]; Parent -> AceticAcid [label="Hydrolysis"]; FreeBase -> N_Oxide [label="Oxidation (N-Oxidation)"]; FreeBase -> Hydroxylamine [label="Oxidation"]; Hydroxylamine -> N_Oxide [label="Further Oxidation"]; FreeBase -> Carbinolamine [label="Oxidation (α-carbon)"]; Carbinolamine -> Dealkylated [label="N-Dealkylation"]; FreeBase -> Benzophenone [label="Oxidation (Benzylic)"]; }

Caption: Potential degradation pathways of N-Methyl-3,3-diphenylpropylamine acetate.
Troubleshooting Guide 1: I am seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis of a stability sample. What could it be?

Scenario: You are running a stability study on a solution of N-Methyl-3,3-diphenylpropylamine acetate using a C18 column with a buffered mobile phase. In your stressed samples, a new peak appears with a shorter retention time than the parent compound.

Possible Cause & Explanation:

An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. The most probable cause is the hydrolysis of the acetate salt to the free base, N-Methyl-3,3-diphenylpropylamine. The free amine is more polar than the acetate salt, leading to a shorter retention time on a C18 column.

Troubleshooting Steps:

  • Confirm the Identity:

    • Spike Study: Obtain a reference standard of N-Methyl-3,3-diphenylpropylamine (free base) and spike it into your degraded sample. If the new peak increases in area, it is highly likely to be the free base.

    • LC-MS Analysis: Analyze the degraded sample using LC-MS. The mass of the free base (C16H19N) is approximately 225.33 g/mol .[10] Look for a corresponding m/z in your mass spectrum.

  • Method Adjustment:

    • If you need to resolve the salt and the free base, ensure your mobile phase is adequately buffered to maintain a consistent pH. This will help in achieving reproducible retention times for both species.

Troubleshooting Guide 2: My HPLC-UV analysis shows poor sensitivity for the parent compound and its potential degradation products. How can I improve detection?

Scenario: You are developing a stability-indicating HPLC method with UV detection, but the peak responses are very low, making quantification of impurities difficult.

Possible Cause & Explanation:

N-Methyl-3,3-diphenylpropylamine and many of its likely degradation products lack a strong chromophore that absorbs significantly in the UV range commonly used for HPLC (200-400 nm). The diphenyl moiety provides some absorbance, but it may not be sufficient for trace-level impurity analysis.

Troubleshooting Steps:

  • Optimize UV Wavelength:

    • Perform a UV scan of your parent compound to determine its wavelength of maximum absorbance (λmax). While likely to be in the lower UV range (around 220-260 nm), confirming this is a crucial first step.[1]

  • Consider Derivatization:

    • Pre-column or post-column derivatization can significantly enhance the detectability of amines.[11]

    • Recommended Derivatizing Agents for Secondary Amines:

      • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives.[12][13]

      • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent derivatives.[14]

      • NBD-F (4-Fluoro-7-nitrobenzofurazan): An excellent fluorescent labeling reagent for secondary amines.

  • Alternative Detection Methods:

    • Mass Spectrometry (LC-MS): This is the most powerful technique for both detection and identification of known and unknown impurities without the need for derivatization.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that can detect any non-volatile analyte, but they are generally less sensitive than UV or MS for quantifiable compounds.

graph DerivatizationWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Sample containing\nN-Methyl-3,3-diphenylpropylamine", fillcolor="#F1F3F4"]; Derivatization [label="Add Derivatization Reagent\n(e.g., FMOC-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate (controlled temp/time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Injection [label="Inject into HPLC system", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separation on C18 column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence Detection", fillcolor="#FBBC05"]; Quantification [label="Quantification", fillcolor="#FBBC05"];

// Edges Sample -> Derivatization; Derivatization -> Incubation; Incubation -> HPLC_Injection; HPLC_Injection -> Separation; Separation -> Detection; Detection -> Quantification; }

Caption: General workflow for pre-column derivatization in HPLC analysis.
FAQ 2: What are the key parameters to consider for a GC-MS method to analyze the degradation products?

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products.

Key Considerations:

  • Sample Preparation: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) might be necessary to isolate the analytes of interest.

  • Derivatization: While not always necessary for GC-MS as it is for HPLC-UV, derivatization (e.g., with trifluoroacetic anhydride) can improve the chromatographic peak shape and volatility of polar amines.[15]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating the parent compound and its potential degradation products.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Mass Range: Scan a wide range (e.g., m/z 40-500) to capture fragments of both the parent compound and potential degradation products.

    • Expected Fragmentation: For amines, the molecular ion peak should have an odd m/z value. A key fragmentation pathway is the cleavage of the bond beta to the nitrogen atom.[16] For N-Methyl-3,3-diphenylpropylamine, a prominent fragment would likely be from the cleavage between the first and second carbon of the propyl chain, resulting in a positively charged fragment containing the nitrogen.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally degrade N-Methyl-3,3-diphenylpropylamine acetate and generate its potential degradation products.

Materials:

  • N-Methyl-3,3-diphenylpropylamine acetate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of N-Methyl-3,3-diphenylpropylamine acetate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples (unstressed) for each condition and store them at 2-8°C.

  • Analysis: Analyze all stressed and control samples by a suitable stability-indicating method (e.g., HPLC or GC-MS).

Protocol 2: Stability-Indicating HPLC-UV Method (with Derivatization)

This protocol provides a starting point for developing an HPLC method with pre-column derivatization using FMOC-Cl for enhanced sensitivity.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.5)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 5 mM in acetonitrile)

  • Borate buffer (pH 9.0)

  • Degraded and control samples from Protocol 1

Instrumentation:

  • HPLC system with a fluorescence detector (Excitation: 265 nm, Emission: 340 nm)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Derivatization:

    • To 100 µL of your sample (or standard), add 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex and let the reaction proceed at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine) to react with excess FMOC-Cl.

  • Chromatographic Conditions:

    • Mobile Phase A: Phosphate buffer (pH 7.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis: Inject the derivatized samples and standards into the HPLC system. Monitor the chromatograms for the parent compound and any new peaks corresponding to degradation products.

Data Summary Table:

Stress ConditionExpected Degradation ProductsAnalytical Observations
Acid/Base HydrolysisN-Methyl-3,3-diphenylpropylamine (free base)Earlier eluting peak in RP-HPLC.
Oxidation (H₂O₂)N-oxide, 3,3-diphenylpropylamine, BenzophenoneMultiple new peaks, likely more polar.
ThermalPotential for minor degradation productsMay observe small new peaks.
PhotolyticPhoto-oxidation products (e.g., Benzophenone)Appearance of new peaks.

Conclusion

The stability of N-Methyl-3,3-diphenylpropylamine acetate is a multifaceted issue that requires a systematic approach to investigation. By understanding the potential degradation pathways and employing appropriate analytical techniques, researchers can ensure the quality and reliability of their data. This guide provides a foundational framework for troubleshooting common issues and developing robust analytical methods. For further assistance, please consult the referenced literature or contact your technical support representative.

References

  • Soni, R., Sihag, M., Rani, N., & Aneja, D. K. (n.d.). Oxidation of diphenylmethane using IBX and oxone with plausible mechanism.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Wiberg, K. B. (1959). The kinetics of the chromic acid oxidation of diphenylmethane. Tetrahedron, 7(3-4), 289-294.
  • BenchChem. (2026, January). An In-Depth Technical Guide to N-Methyl-3,3-diphenylpropylamine: Chemical Properties, Structure, and Synthetic Methodologies.
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • AKTU Digital Education. (2021, September 14). Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses | AKTU Digital [Video]. YouTube.
  • Google Patents. (n.d.). JPH024731A - Method for oxidation of a diphenylmethane compound.
  • Dealkylation Reactions of Amines. (n.d.). Retrieved from a relevant chemical synthesis source.
  • Diphenyl and tri phenylmethane [PowerPoint present
  • Al-Hadedi, A. A. M., & El-Emam, A. A. (2018). N-Dealkylation of Amines. Mini-Reviews in Organic Chemistry, 15(4), 269-287.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & El-Emam, A. A. (2022).
  • Sparkes, A., et al. (2020). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC North America, 38(s11), 22-29.
  • van der Pijl, R. J., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8683–8691.
  • Google Patents. (n.d.). KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53.
  • Chemistry LibreTexts. (2025, February 27). 2.11: Hydrolysis of Salts. Retrieved from [Link]

  • You, Y., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(3), 2127-2136.
  • LGC Standards. (n.d.). N-Methyl-3,3-diphenylpropylamine.
  • Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
  • Jadhav, S. D., et al. (2015). Development and Validation of Stability Indicating Rp-Hplc Method for Simultaneous Estimation of Mefenamic Acid and Dicyclomine. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 323-329.
  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
  • ChemBK. (2024, April 9). N-methyl-3,3-diphenylpropylamine. Retrieved from [Link]

  • Zhang, L., et al. (2019). Hydrolysis of methyl acetate using ionic liquids as catalyst and solvent. Journal of Molecular Liquids, 293, 111499.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Diphenylpropylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of diphenylpropylamine and related basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion is a common issue in HPLC and can negatively impact the accuracy and reproducibility of quantification.[2]

Q2: Why are diphenylpropylamine compounds prone to peak tailing?

Diphenylpropylamine and similar basic compounds possess amine functional groups. These groups can interact strongly with residual silanol groups on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[3] This secondary interaction, in addition to the primary hydrophobic retention mechanism, can cause peak tailing.[1][3]

Q3: How does mobile phase pH affect the peak shape of basic compounds?

The pH of the mobile phase plays a critical role in the analysis of ionizable compounds like diphenylpropylamine.[4][5]

  • At low pH (typically below 3) , the silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte (R-NH3+). This often leads to improved peak symmetry.[6][7]

  • At mid-range pH (between 3 and 7) , silanol groups can become ionized (Si-O-), creating strong electrostatic interactions with the positively charged basic analyte, which is a primary cause of peak tailing.[2][7]

  • At high pH (typically above 8) , the basic analyte is in its neutral form (R-NH2), which can reduce interaction with silanol groups and improve peak shape. However, traditional silica-based columns are often unstable at high pH.[8]

Q4: What is an acceptable peak tailing factor?

The peak asymmetry is often measured by the USP tailing factor (T). A value of T = 1.0 indicates a perfectly symmetrical peak. While a value greater than 1 indicates tailing, for many assays, a tailing factor up to 1.5 is considered acceptable.[3] However, the specific requirements of the analytical method should always be the primary guide.

In-Depth Troubleshooting Guide

Peak tailing in the HPLC analysis of diphenylpropylamine is a multifaceted issue that can originate from various aspects of the chromatographic system. This guide provides a systematic approach to identifying and resolving the root cause.

Mobile Phase Optimization

The mobile phase is often the first and most effective area to address peak tailing for basic compounds.

1.1. pH Adjustment

The primary strategy to mitigate peak tailing for basic compounds is to control the ionization of both the analyte and the stationary phase.

  • Lowering the Mobile Phase pH: Operating at a pH of 3 or lower is a common and effective way to reduce peak tailing.[6] At this pH, the majority of silanol groups are protonated, minimizing their interaction with the protonated basic analyte.[7]

    • Protocol:

      • Prepare the aqueous portion of the mobile phase.

      • Add an acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[6]

      • Ensure the final pH is at least 2 pH units away from the analyte's pKa to maintain a consistent ionization state.[4]

      • Use a column that is stable at low pH conditions.[6]

  • Increasing the Mobile Phase pH: For compounds that are stable at higher pH, adjusting the mobile phase to a basic pH (e.g., pH 9.5) can also be effective.[8] At high pH, the basic analyte is in its neutral form, reducing its interaction with any ionized silanols.

    • Protocol:

      • Use a pH-stable column, such as a hybrid-silica or polymer-based column, designed for high pH applications.[8]

      • Prepare a buffer system suitable for the desired high pH range, such as ammonium bicarbonate or ammonium formate.[8][9]

      • Ensure the final pH is well above the pKa of the diphenylpropylamine compound.

1.2. Buffer Selection and Concentration

An inadequate buffer can lead to pH shifts within the column, causing peak distortion.

  • Buffer pKa: Select a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH for optimal buffering capacity.

  • Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by more effectively maintaining the desired pH. However, be mindful of the buffer's solubility in the organic modifier to avoid precipitation.[6]

1.3. Use of Mobile Phase Additives (Silanol Masking Agents)

In some cases, adding a competing base to the mobile phase can improve peak shape.

  • Triethylamine (TEA): Historically, small amounts of TEA (e.g., 0.1%) were added to the mobile phase.[10] TEA, being a basic compound, competes with the analyte for interaction with active silanol sites, thereby "masking" them from the analyte.[11] However, with the advent of modern, high-purity silica columns, the need for such additives has been significantly reduced.[1][11]

1.4. Ion-Pairing Agents

For highly basic compounds that are difficult to retain or exhibit poor peak shape, ion-pairing chromatography can be a powerful tool.

  • Mechanism: An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase. It forms a neutral ion pair with the protonated basic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[12] This can also help to minimize interactions with the stationary phase.

  • Considerations: The choice and concentration of the ion-pairing reagent need to be carefully optimized.[13] It's important to note that ion-pairing reagents can be difficult to remove from the column and may not be suitable for LC-MS applications due to ion suppression.[14]

Stationary Phase Selection

The choice of HPLC column is critical for achieving good peak shape with basic compounds.

2.1. High-Purity, End-Capped Columns

Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups and trace metals.[6]

  • End-capping: This is a process where residual silanol groups are chemically bonded with a small, less polar group (e.g., trimethylsilyl) to make them inert.[3][7] Using a well-end-capped column is a primary strategy to prevent peak tailing for basic analytes.[6]

2.2. Alternative Stationary Phases

  • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain of the stationary phase. This can provide a "shielding" effect, reducing the interaction of basic analytes with the underlying silica surface.[2]

  • Hybrid Silica Phases: These columns are made from a hybrid of silica and organic polymer, offering a wider usable pH range, particularly at higher pH values.[8]

Table 1: Summary of Strategies for Mitigating Peak Tailing

StrategyPrincipleAdvantagesDisadvantages
Lower Mobile Phase pH Protonates silanol groups, minimizing interaction with the basic analyte.[6][7]Often very effective, compatible with many columns.May not provide sufficient retention for some compounds.
Higher Mobile Phase pH The basic analyte is in its neutral form, reducing silanol interactions.[8]Can improve peak shape and retention.Requires a specialized high-pH stable column.
Use of End-Capped Columns Chemically deactivates residual silanol groups.[3][6]Highly effective, a proactive approach to preventing tailing.Not all "end-capped" columns are equally effective.
Mobile Phase Additives (e.g., TEA) A competing base masks active silanol sites.[10][11]Can be effective with older column technologies.Less necessary with modern columns, can complicate the mobile phase.
Ion-Pairing Agents Forms a neutral ion-pair with the analyte, increasing retention and minimizing silanol interaction.[12]Can significantly improve retention and peak shape for challenging compounds.Can be difficult to remove from the column, often not MS-compatible.
System and Hardware Considerations

Sometimes, peak tailing is not a result of chemical interactions but rather physical issues within the HPLC system. If all peaks in the chromatogram exhibit tailing, a physical problem is more likely.[15][16]

3.1. Extra-Column Volume

Excessive volume between the injector and the detector can cause peak broadening and tailing.

  • Troubleshooting Steps:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[2]

    • Keep the tubing length between components as short as possible.

    • Ensure all fittings are properly made and have no gaps.

3.2. Column Voids or Blockages

A void at the head of the column or a partially blocked frit can distort the flow path, leading to peak asymmetry.[15][17]

  • Troubleshooting Steps:

    • If permitted by the manufacturer, try reversing and flushing the column.[15]

    • If a guard column is in use, replace it.

    • If the problem persists, the analytical column may need to be replaced.

3.3. Column Overload

Injecting too much sample mass onto the column can lead to peak fronting or tailing.[15][17]

  • Troubleshooting Steps:

    • Dilute the sample and reinject. If the peak shape improves, column overload was likely the issue.[15]

    • Reduce the injection volume.[15]

Visualizing the Problem and Solutions

Mechanism of Silanol Interaction

The following diagram illustrates the interaction between a protonated basic analyte and an ionized silanol group, a primary cause of peak tailing.

cluster_0 Silica Surface (Mid-Range pH) cluster_1 Mobile Phase Silanol Ionized Silanol Group (Si-O⁻) Analyte Protonated Diphenylpropylamine (Analyte-NH₃⁺) Analyte->Silanol Strong Electrostatic Interaction (Secondary Retention)

Caption: Interaction between a basic analyte and an ionized silanol group.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving peak tailing issues.

start Peak Tailing Observed for Diphenylpropylamine Compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issues Suspect Physical/System Issue check_all_peaks->system_issues Yes chemical_issues Suspect Chemical Interactions check_all_peaks->chemical_issues No check_extracolumn_volume Check for extra-column volume (tubing length/ID) system_issues->check_extracolumn_volume check_column_health Inspect column for voids/blockages check_extracolumn_volume->check_column_health check_overload Test for column overload (dilute sample) check_column_health->check_overload resolved Peak Shape Improved check_overload->resolved optimize_ph Optimize Mobile Phase pH (Low pH: <3 or High pH: >8) chemical_issues->optimize_ph check_buffer Ensure adequate buffer capacity (pKa +/- 1 of pH) optimize_ph->check_buffer select_column Use a high-purity, end-capped column or a polar-embedded phase check_buffer->select_column consider_additives Consider mobile phase additives (e.g., ion-pairing agent) select_column->consider_additives consider_additives->resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

References

  • Effect of pH on LC-MS Analysis of Amines.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Silica for HPLC Stationary Phases – A Five Minute Guide.
  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • Implementing Pharmacopeial Methods —Method in the Madness?.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formul
  • Ion Pairing Reagents and Buffers. Obrnuta faza.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom

Sources

Technical Support Center: Preventing Oxidation of N-Methyl-3,3-diphenylpropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Methyl-3,3-diphenylpropanamine in their work. As an essential intermediate in the synthesis of various pharmaceutical agents, including SNRI-NMDA antagonists and neuroprotectants, maintaining its stability and purity during storage is paramount to ensure the integrity of your experimental outcomes.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its oxidative degradation.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of N-Methyl-3,3-diphenylpropanamine.

Q1: My N-Methyl-3,3-diphenylpropanamine has turned from a colorless/pale yellow oil to a darker yellow or brown color. Is it still usable?

A change in color is a primary indicator of potential degradation, likely due to oxidation. While a slight deepening of the yellow tint might be acceptable for some non-critical applications, a significant color change to brown suggests the formation of impurities. It is highly recommended to assess the purity of the material using analytical methods like HPLC before proceeding with its use in sensitive synthetic steps.

Q2: What are the ideal storage conditions for N-Methyl-3,3-diphenylpropanamine to minimize oxidation?

To ensure the long-term stability of N-Methyl-3,3-diphenylpropanamine, it should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Many suppliers recommend refrigeration (2-8°C) or storage at room temperature in a dark place.[1][3] The key is to minimize exposure to oxygen, light, and moisture.

Q3: Can I store N-Methyl-3,3-diphenylpropanamine in a standard laboratory freezer?

While refrigeration is often recommended, freezing is generally not necessary unless specified by the supplier. The primary concern with freezing is the potential for moisture condensation upon thawing, which can introduce water into the compound and potentially accelerate degradation. If you choose to freeze the material, ensure it is in a tightly sealed container with an inert atmosphere and allow it to warm to room temperature completely before opening.

Q4: What types of containers are best for storing this compound?

Amber glass vials or bottles with tight-fitting caps lined with an inert material (e.g., PTFE) are ideal.[4] The amber color protects the compound from light, which can catalyze oxidation, and the inert liner prevents reaction with the cap material. For larger quantities, stainless steel containers can also be used. Avoid plastic containers unless they are specifically rated for compatibility with amines to prevent leaching and potential contamination.

II. Troubleshooting Guide: Identifying and Mitigating Oxidation

This section provides a systematic approach to diagnosing and addressing oxidation of N-Methyl-3,3-diphenylpropanamine.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

ObservationPotential CauseRecommended Action
Color Change OxidationProceed to analytical testing to quantify purity.
(Colorless/Pale Yellow -> Dark Yellow/Brown)
Increased Viscosity Polymerization or formation of degradation productsAnalytical testing is necessary. The material may not be suitable for use.
Precipitate Formation Formation of insoluble degradation products or contaminationIsolate the precipitate and analyze both the liquid and solid phases if possible.
Analytical Confirmation of Oxidation

If visual inspection suggests degradation, analytical testing is crucial to confirm and quantify the extent of oxidation.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing the purity of N-Methyl-3,3-diphenylpropanamine. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and degradation products.

  • Thin-Layer Chromatography (TLC): TLC can be a quick, qualitative tool to check for the presence of impurities.[5] The appearance of new spots that are not present in a fresh reference sample is indicative of degradation.

Workflow for Investigating Suspected Oxidation

Oxidation_Troubleshooting A Visual Inspection: Color Change, Viscosity Increase, or Precipitate Observed B Take an Aliquot for Analytical Testing A->B C Run HPLC Purity Analysis B->C D Purity > 98%? C->D E Compound is Likely Usable. Review storage conditions to prevent future degradation. D->E Yes F Purity < 98% or Multiple Degradation Peaks D->F No G Consider Purification (e.g., Column Chromatography) F->G H Is Purification Feasible? G->H I Proceed with Purified Material. Implement stringent storage protocols. H->I Yes J Discard Degraded Material. Source fresh, high-purity compound. H->J No

Caption: Troubleshooting workflow for suspected oxidation of N-Methyl-3,3-diphenylpropanamine.

III. Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent the oxidation of N-Methyl-3,3-diphenylpropanamine.

Optimal Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Temperature Room temperature or Refrigerated (2-8°C)Slows the rate of chemical degradation.[1]
Light Protect from light (Amber vials)Light can act as a catalyst for photo-oxidation.[3][6]
Container Tightly sealed, amber glass with PTFE-lined capPrevents exposure to air, moisture, and light, and ensures material compatibility.[7]
Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle N-Methyl-3,3-diphenylpropanamine in an inert atmosphere glovebox or by using Schlenk line techniques to minimize exposure to air and moisture.[6][8][9]

  • Use of Syringes and Cannulas: For transferring the liquid, use dry, nitrogen-flushed syringes or cannulas.[8]

  • Minimize Headspace: When storing in partially used containers, it is advisable to backfill the headspace with an inert gas before resealing to displace any air that has entered.

  • Avoid Contamination: Use clean, dry glassware and utensils. Ensure that solvents used to dissolve the compound are anhydrous.

The Chemistry of Amine Oxidation and Prevention

Amines are susceptible to oxidation through various mechanisms, including reaction with molecular oxygen (auto-oxidation). This process can be accelerated by light, heat, and the presence of metal ions. The secondary amine functionality in N-Methyl-3,3-diphenylpropanamine is the primary site of oxidation.

The oxidation of amines can be inhibited by antioxidants, which act as free radical scavengers, interrupting the chain reaction of oxidation.[10] While not typically added to research-grade chemicals, understanding this principle underscores the importance of preventing the initiation of these radical chains by excluding oxygen and light.

Amine_Oxidation_Prevention cluster_causes Causes of Oxidation cluster_prevention Prevention Strategies Oxygen Oxygen (Air) Amine N-Methyl-3,3-diphenylpropanamine Oxygen->Amine initiates Light Light (UV) Light->Amine catalyzes Heat Heat Heat->Amine accelerates Metal_Ions Metal Ions Metal_Ions->Amine catalyzes Inert_Atmosphere Inert Atmosphere (Argon, Nitrogen) Inert_Atmosphere->Oxygen Displaces Amber_Vials Amber Vials Amber_Vials->Light Blocks Controlled_Temp Controlled Temperature Controlled_Temp->Heat Minimizes Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Metal_Ions Sequesters Oxidized_Products Oxidized Products (Impurities) Amine->Oxidized_Products Oxidation

Caption: Key factors contributing to amine oxidation and corresponding prevention strategies.

By implementing these best practices, researchers can significantly extend the shelf-life of N-Methyl-3,3-diphenylpropanamine, ensuring its quality and the reliability of their experimental results.

IV. References

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. (2026, January 2). Tintoll. Retrieved February 13, 2024, from [Link]

  • N-methyl-3,3-diphenylpropylamine. (2024, April 9). ChemBK. Retrieved February 13, 2024, from [Link]

  • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • N-methyl-3,3-diphenylpropan-1-amine | 28075-29-8. (n.d.). Pharmaffiliates. Retrieved February 13, 2024, from [Link]

  • Inhibition of amine oxidation. (n.d.). Google Patents. Retrieved February 13, 2024, from

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. Retrieved February 13, 2024, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). diplomata comercial. Retrieved February 13, 2024, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved February 13, 2024, from [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Thin-layer chromatography of amine oxidation products. (n.d.). Analytical Chemistry. Retrieved February 13, 2024, from [Link]

  • Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. (n.d.). University of Toronto. Retrieved February 13, 2024, from [Link]

  • Process for preparing N-methyl-3,3-diphenylpropylamine. (n.d.). Google Patents. Retrieved February 13, 2024, from

  • Preparation method of N-methyl-3,3-diphenylpropylamine. (n.d.). Google Patents. Retrieved February 13, 2024, from

  • N-methyl-3,3-diphenylpropan-1-amine. (2024, April 9). ChemBK. Retrieved February 13, 2024, from [Link]

  • 3,3-Diphenylpropylamine | C15H17N | CID 79698. (n.d.). PubChem - NIH. Retrieved February 13, 2024, from [Link]

Sources

Technical Support Center: Purification of Lercanidipine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists involved in the purification of Lercanidipine intermediates. It addresses the specific challenges of dihydropyridine (DHP) stability and amine-silica interactions during column chromatography.

Executive Summary & Workflow

The purification of Lercanidipine intermediates presents a "double-edged" challenge:

  • The DHP Core (e.g., 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives) is acid-sensitive and photolabile , prone to oxidation into its pyridine analogue (aromatization).

  • The Side Chain (2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol) contains a tertiary amine that interacts strongly with acidic silanols on silica gel, causing severe tailing and yield loss.

Successful purification requires a modified stationary phase environment and strict environmental controls.

Purification Workflow Diagram

LercanidipinePurification Start Crude Reaction Mixture TLC TLC Screening (Check Rf & Stability) Start->TLC PreTreat Column Pre-treatment (Neutralization with Et3N) TLC->PreTreat If Amine/Acid Sensitive Loading Sample Loading (Dry Load vs. Liquid) PreTreat->Loading Elution Gradient Elution (Hex/EtOAc or DCM/MeOH) Loading->Elution Protect from Light Fraction Fraction Analysis (HPLC/TLC) Elution->Fraction Fraction->Elution Mixed Fractions Pool Pool & Concentrate (< 40°C, Dark) Fraction->Pool Purity > 98%

Figure 1: Optimized workflow for the purification of acid-sensitive dihydropyridine intermediates, emphasizing neutralization and light protection.

Troubleshooting Guide (Q&A)

Category A: Stability & Degradation[2]

Q1: I observe a new impurity appearing in my fractions that was not present in the crude TLC. It has a similar Rf but distinct UV spectrum. What is happening?

Diagnosis: This is likely on-column oxidation of the 1,4-dihydropyridine (DHP) ring to its pyridine analogue.

  • Mechanism: Silica gel often contains trace metals (Fe, Al) and trapped oxygen, which catalyze the aromatization of the DHP ring. This reaction is accelerated by light.

  • Solution:

    • Shielding: Wrap the column in aluminum foil. DHP derivatives are highly photolabile [1].

    • Inerting: Flush the dry silica with Nitrogen (

      
      ) before equilibration to remove trapped oxygen.
      
    • Speed: Minimize residence time. Do not leave the compound on the column overnight.

Q2: My recovery yield is low (<60%), and I see a colored band stuck at the top of the column.

Diagnosis: Acid-catalyzed decomposition or irreversible adsorption.

  • Mechanism: Unmodified silica gel is slightly acidic (pH ~5-6). This acidity can protonate the tertiary amine side chain (causing adsorption) or degrade the acid-sensitive DHP ester.

  • Solution: Passivate the silica. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) . Maintain 0.1–0.5% TEA in the elution solvent to keep the amine deprotonated and the silica neutral [2].

Category B: Separation & Peak Shape[3]

Q3: The Lercanidipine intermediate elutes as a broad, tailing peak that smears into the impurities.

Diagnosis: Silanol effect.[1]

  • Mechanism: The residual silanol groups (

    
    ) on the silica surface interact via hydrogen bonding and ion-exchange with the nitrogen lone pair on the side chain.
    
  • Solution:

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the mobile phase. The modifier competes for the active silanol sites, sharpening the peak.

    • Solvent System: Switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol/Ammonia (e.g., 95:5:0.5) if the compound is highly polar.

Q4: I cannot separate the "Pyridine" impurity from the "Dihydropyridine" product.

Diagnosis: Insufficient selectivity.[2]

  • Insight: The oxidized pyridine impurity is planar and aromatic, whereas the DHP product is in a boat conformation. They often have very similar polarities in standard normal-phase solvents.

  • Solution:

    • Change Selectivity: Use a solvent system capable of

      
      -
      
      
      
      interactions or different dipole selectivity. A mixture of Chloroform/Acetone (gradient from 100:0 to 90:10) has been reported to be effective for this specific separation [3].
    • Stationary Phase: If silica fails, consider Amino-bonded silica (NH2) . It is naturally basic (no TEA needed) and offers alternative selectivity for the DHP core.

Standardized Protocols

Protocol A: Passivated Silica Gel Chromatography (General)

Best for: Lercanidipine Free Base and Amine Side Chains

  • Column Preparation:

    • Slurry pack Silica Gel 60 (230-400 mesh) using Hexane containing 1% Triethylamine (TEA) .

    • Flush with at least 2 column volumes (CV) of this buffer to neutralize acidity.

  • Sample Loading:

    • Dissolve crude material in a minimum volume of Dichloromethane (DCM) or Toluene.

    • Note: Avoid dissolving in pure Ethyl Acetate for loading, as it can cause band broadening.

    • Dry Loading (Recommended): Adsorb crude onto Celite or neutralized silica (1:2 ratio) and load as a solid band to improve resolution.

  • Elution Gradient:

    • Solvent A: Hexane + 0.5% TEA

    • Solvent B: Ethyl Acetate + 0.5% TEA

    • Gradient: 0% B

      
       40% B over 10 CV.
      
  • Fraction Collection:

    • Collect small fractions (approx. 1/50th of column volume).

    • Analyze immediately by TLC/HPLC.

    • Evaporate combined fractions at < 40°C under vacuum to prevent thermal degradation.

Protocol B: Separation of DHP from Pyridine Impurity

Reference Method adapted from Patent Literature [3]

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Chloroform (

    
    ) / Acetone.
    
  • Gradient:

    • Start: 100% Chloroform.

    • Ramp: Increase Acetone to 10% over 8-9 hours (for industrial scale) or 30-60 mins (lab scale).

  • Notes: Chloroform provides excellent solubility for Lercanidipine and distinct selectivity for the aromatic impurity compared to Hexane systems.

Data Summary: Solvent Systems & Parameters

ParameterSystem A (Standard)System B (High Polarity)System C (Selectivity)
Target Component DHP Core / Protected IntermediatesAmine Side Chain / Free BaseDHP vs. Pyridine Impurity
Base Solvent HexaneDichloromethane (DCM)Chloroform
Polar Modifier Ethyl Acetate (10-50%)Methanol (2-10%)Acetone (5-15%)
Additive 0.5% Triethylamine (TEA)0.5% NH4OH or TEANone (usually)
Key Advantage Good general separation; economical.Solubilizes polar amines; sharp peaks.Best for separating oxidation byproducts.
Risk Factor Tailing if TEA is omitted.Silica dissolution if pH > 8.CHCl3 stability; carcinogenicity.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing IssueType->Tailing Broad/Asymmetric NewSpots New Impurities (during run) IssueType->NewSpots Degradation CoElution Co-elution IssueType->CoElution Poor Separation ActionTailing Add 0.5% TEA to Mobile Phase Tailing->ActionTailing ActionOxidation Protect from Light Flush with N2 NewSpots->ActionOxidation ActionSelectivity Switch to CHCl3/Acetone or Amino-Silica CoElution->ActionSelectivity

Figure 2: Rapid decision tree for diagnosing common chromatographic failures in Lercanidipine purification.

References

  • Photostability of Dihydropyridines

    • Title: A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride.[3][4][5]

    • Source: N
    • URL:[Link]

  • Amine-Silica Interactions

    • Title: Troubleshooting Flash Column Chromatography (General Guide on Amine Tailing).
    • Source: University of Rochester.
    • URL:[Link]

  • Process Purification Protocols

    • Title: Process for the preparation of lercanidipine (Patent WO2007054969A2).[6]

    • Source: Google P
    • URL

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of N-Methyl-3,3-diphenylpropanamine Acetate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. N-Methyl-3,3-diphenylpropanamine acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to guarantee the quality and safety of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of N-Methyl-3,3-diphenylpropanamine acetate, supported by experimental data and detailed protocols.

The Central Role of Purity in Pharmaceutical Development

The purity of an API intermediate like N-Methyl-3,3-diphenylpropanamine acetate directly influences the impurity profile of the final API. Process-related impurities, degradation products, and contaminants can affect the safety, efficacy, and stability of the drug. Therefore, a well-defined and validated analytical method for purity determination is not just a regulatory requirement but a critical component of quality control throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it ideal for N-Methyl-3,3-diphenylpropanamine acetate.[1][2][3] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard in pharmaceutical quality control.[3]

A Proposed Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate N-Methyl-3,3-diphenylpropanamine from its potential impurities and degradation products. The following method is proposed based on the analysis of structurally similar compounds and general principles of chromatography.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A C18 column provides excellent retention and separation for moderately polar compounds like N-Methyl-3,3-diphenylpropanamine.[4]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0B: AcetonitrileAmmonium acetate is a volatile buffer compatible with LC-MS and helps to ensure consistent ionization and peak shape for the amine salt.[5][6] A gradient elution is employed for optimal separation of potential impurities with varying polarities.
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% BThe gradient is designed to elute polar impurities first, followed by the main analyte, and then any non-polar impurities, ensuring a comprehensive separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[4]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and reproducibility.[4]
Detection UV at 220 nmThe diphenyl moiety of the molecule provides strong UV absorbance at lower wavelengths, enabling sensitive detection.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[4]
Experimental Protocol: HPLC Purity Validation

This protocol outlines the steps for validating the purity of N-Methyl-3,3-diphenylpropanamine acetate using the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.

1. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of N-Methyl-3,3-diphenylpropanamine acetate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

2. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the N-Methyl-3,3-diphenylpropanamine peak should be not more than 2.0.

  • The theoretical plates for the N-Methyl-3,3-diphenylpropanamine peak should be not less than 2000.

3. Specificity (Forced Degradation):

  • Subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analyze the stressed samples by HPLC.

  • The method is considered specific if the main peak is well-resolved from all degradation product peaks.

4. Linearity:

  • Prepare a series of solutions of the reference standard at different concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL).

  • Inject each solution and plot a graph of peak area versus concentration.

  • The correlation coefficient (r²) should be not less than 0.999.

5. Accuracy (Recovery):

  • Spike a placebo with known amounts of the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the sample concentration).

  • The recovery of the analyte should be between 98.0% and 102.0%.

6. Precision:

  • Repeatability (Intra-assay): Analyze six separate sample preparations on the same day. The RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be not more than 2.0%.

7. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).

8. Robustness:

  • Deliberately vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solution sys_suit System Suitability prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis sys_suit->analysis integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation validation Method Validation (ICH Q2) calculation->validation

Caption: A streamlined workflow for HPLC purity validation.

Comparative Analysis with Alternative Techniques

While HPLC is the primary method, other techniques offer orthogonal approaches to purity assessment, each with distinct advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and quantitative accuracy; well-established and validated.[3]Requires soluble and UV-active compounds; potential for co-elution.Routine quality control, stability studies, and release testing.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard; provides structural information.[7][8][9][10]Lower sensitivity than HPLC; requires a highly pure internal standard; complex mixtures can lead to signal overlap.[10]Early-stage development, reference standard characterization, and orthogonal purity confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High separation efficiency and definitive identification by mass spectrometry; excellent for volatile impurities.[1][11][12]Requires volatile and thermally stable analytes; derivatization may be necessary for polar compounds.[1][13]Analysis of residual solvents and volatile organic impurities.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis and lower solvent consumption than HPLC; good for chiral separations.[14][15][16][17]Less versatile than HPLC for highly polar compounds; instrumentation is less common.Chiral purity analysis and "green" analytical chemistry initiatives.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.Lower sensitivity and reproducibility compared to HPLC; less robust for routine QC.[18]Analysis of charged species and chiral separations.
Quantitative Performance Comparison
ParameterHPLC-UVqNMRGC-MSSFCCE
Resolution High to Very HighHighVery HighHigh to Very HighVery High
Sensitivity ng-pgµgpg-fgng-pgng-µg
Analysis Time 15-60 min5-20 min10-40 min5-20 min10-30 min
Precision (RSD) < 2%< 1%< 5%< 3%< 5%
Quantitative Accuracy HighVery High (Absolute)HighHighModerate to High
Cost per Sample Low to ModerateModerate to HighModerateModerateLow to Moderate

In-Depth Look at Alternative Methodologies

Quantitative NMR (qNMR)

qNMR is a primary ratio method, meaning it can provide an absolute purity value without the need for a specific reference standard of the analyte.[7][8][9] This is particularly advantageous in early development when a fully characterized standard may not be available.

Workflow for qNMR Purity Analysis:

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc_qnmr Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum integrate_peaks Integrate Analyte & IS Peaks acquire_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity

Caption: Workflow for absolute purity determination by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.[1][11][12] For N-Methyl-3,3-diphenylpropanamine acetate, this would primarily be used to screen for residual solvents from the synthesis process. The compound itself is not sufficiently volatile for direct GC analysis without derivatization.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of N-Methyl-3,3-diphenylpropanamine acetate, a stability-indicating HPLC method should be the primary analytical technique. Its robustness, sensitivity, and established validation protocols make it ideal for routine quality control and release testing.

However, for a complete understanding of the purity profile, especially during process development and for reference standard characterization, an orthogonal technique like qNMR is invaluable. qNMR provides an absolute purity value and can help to identify and quantify impurities that may not have a UV chromophore, offering a more complete picture of the sample's composition. GC-MS should be employed for the specific task of quantifying residual solvents.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for N-Methyl-3,3-diphenylpropanamine acetate, ensuring the quality and safety of the final pharmaceutical product.

References

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International. Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap. Available at: [Link]

  • Quantitative NMR Spectroscopy. Bruker. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • SFC Purification System Performance Evaluation of Purity and Recovery. LabRulez. Available at: [Link]

  • Easy, Precise and Accurate Quantitative NMR. Agilent. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal. Available at: [Link]

  • How Accurate Is GC-MS Analysis? Understanding Sensitivity, Specificity & Detection Limits. Resolve Mass. Available at: [Link]

  • Key Features of High-Performance Liquid Chromatography (HPLC). Food Safety Institute. Available at: [Link]

  • Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices. MTC USA. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. International Labmate. Available at: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available at: [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. GenicBio. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • Evaluating GC/MS Performance. ResearchGate. Available at: [Link]

  • Should I use SFC or HPLC for my Analysis? Chromatography Today. Available at: [Link]

  • Why HPLC is more applicable in different analysis than capillary electrophoresis as CE is more effective,efficient, simple, low sample injection and... ResearchGate. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Center for Biotechnology Information. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. National Center for Biotechnology Information. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Contract Pharma. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Open Access Journals. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. Available at: [Link]

  • Trimethyl Ammonium Acetate as a Modifier. Chromatography Forum. Available at: [Link]

  • EFFECTS OF MOBILE PHASE COMPOSITION ON THE SEPARATION OF CATECHOLAMINES BY LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. JournalAgent. Available at: [Link]

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Comparing acetate vs hydrochloride salts of N-Methyl-3,3-diphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Acetate vs. Hydrochloride Salts of N-Methyl-3,3-diphenylpropylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Comparative Analysis: Acetate vs. Hydrochloride

Executive Summary: The Strategic Choice of Counterion

In the development of small molecule therapeutics and intermediates—specifically for the synthesis of calcium channel blockers like Lercanidipine and CNS-active agents—the choice between N-Methyl-3,3-diphenylpropylamine Hydrochloride (HCl) and N-Methyl-3,3-diphenylpropylamine Acetate is not merely a matter of availability; it dictates processability, stability, and analytical precision.[1]

  • The Hydrochloride Salt is the industry standard for solid-state isolation and long-term storage .[1] Its high lattice energy drives crystallization, effectively purging impurities (such as demethylated analogs) during the final workup.[1]

  • The Acetate Salt serves a specialized role, primarily in analytical reference standards and process chemistry where chloride ions pose a risk of corrosion or interference (e.g., palladium-catalyzed coupling). Its higher solubility in organic-aqueous mixtures makes it the preferred form for high-concentration injection in reverse-phase HPLC.[1]

This guide provides a data-driven comparison to assist in salt selection for synthesis, purification, and formulation.[1]

Physicochemical Profile & Performance Comparison

The following data synthesizes experimental observations and theoretical salt properties for secondary amines of this structural class.

Table 1: Comparative Physicochemical Properties
FeatureHydrochloride Salt (HCl) Acetate Salt (AcOH)
Molecular Formula C₁₆H₁₉N[1] · HClC₁₆H₁₉N[1] · C₂H₄O₂
Molecular Weight 261.79 g/mol 285.38 g/mol
Physical State Crystalline Solid (Needles)Waxy Solid or Viscous Oil (Hygroscopic)
Melting Point 164.5°C – 166°C (Sharp)< 100°C (Broad/Undefined)
Hygroscopicity Low (Non-hygroscopic)Moderate to High (Requires desiccation)
Aqueous Solubility Moderate (pH dependent)High (Buffer compatible)
Organic Solubility Limited (MeOH, EtOH); Poor in non-polarsExcellent (CHCl₃, EtOAc, DCM)
Primary Use Case Bulk Intermediate, API StorageAnalytical Standard, Catalytic Precursor
Mechanistic Insight: The Lattice Energy Factor

The HCl salt forms a tight ionic lattice due to the small, hard chloride anion interacting with the protonated secondary amine. This results in a high melting point (~165°C), which is critical for purification by recrystallization . Impurities like 3,3-diphenylpropylamine (primary amine) or aldehyde precursors are excluded from the crystal lattice.[1]

In contrast, the Acetate anion is larger and has a delocalized charge (resonance), leading to a weaker lattice energy. Consequently, the acetate salt often resists crystallization, remaining as a viscous oil or low-melting solid.[1] This makes it unsuitable for bulk purification but advantageous for solubility-limited applications .[1]

Experimental Protocols
Protocol A: Synthesis & Isolation of the Hydrochloride Salt

Objective: To isolate high-purity crystalline solid from the crude free base oil.

  • Dissolution: Dissolve 10.0 g of crude N-Methyl-3,3-diphenylpropylamine (Free Base) in 50 mL of anhydrous Ethyl Acetate.

  • Acidification: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of HCl in isopropanol (5-6N) dropwise with vigorous stirring.

    • Note: Avoid aqueous HCl to prevent oiling out.

  • Crystallization: A white precipitate will form immediately. Stir for 1 hour at 0°C to maximize yield.

  • Filtration: Filter the solids using a sintered glass funnel.

  • Washing: Wash the cake with cold Ethyl Acetate (2 x 10 mL) to remove non-polar impurities.

  • Drying: Dry under vacuum at 45°C for 12 hours.

    • Expected Yield: ~90-95%[1]

    • Target MP: 164–166°C.

Protocol B: Preparation of the Acetate Salt (In Situ for Analysis)

Objective: To prepare a standard solution for HPLC without introducing chloride ions.

  • Preparation: Weigh 100 mg of N-Methyl-3,3-diphenylpropylamine (Free Base) into a 20 mL scintillation vial.

  • Conversion: Add 1.0 equivalents of Glacial Acetic Acid (approx. 26 µL).

  • Solubilization: Dissolve immediately in 10 mL of Mobile Phase A (e.g., 0.1% Acetic Acid in Water/Acetonitrile).

  • Usage: Vortex for 30 seconds. The salt forms instantly and is fully soluble.

    • Why Acetate? Using HCl here would introduce Cl⁻ ions, which can cause baseline noise in LC-MS (suppression) or corrode stainless steel components over time.[1]

Decision Logic & Synthetic Pathway

The following diagram illustrates the synthesis flow and the critical decision point for salt formation based on the intended downstream application.

SaltSelection Start Precursor: 3,3-Diphenylpropylamine Step1 Reaction: Reductive Methylation (HCHO / H2 / Catalyst) Start->Step1 FreeBase Intermediate: N-Methyl-3,3-diphenylpropylamine (Free Base Oil) Step1->FreeBase Decision Decision Node: Intended Application? FreeBase->Decision Route_HCl Route A: Bulk Synthesis (Lercanidipine Intermediate) Decision->Route_HCl Stability Required Route_Ace Route B: Analytical / Catalytic (LC-MS Standard) Decision->Route_Ace Solubility/MS Required Process_HCl Add HCl / IPA Recrystallize Route_HCl->Process_HCl Product_HCl Product: HCl Salt (Crystalline) High Purity (>99%) Process_HCl->Product_HCl Process_Ace Add Acetic Acid Lyophilize or In-Situ Route_Ace->Process_Ace Product_Ace Product: Acetate Salt (Amorphous) High Solubility Process_Ace->Product_Ace

Figure 1: Decision tree for salt selection during the processing of N-Methyl-3,3-diphenylpropylamine. The pathway diverges based on the requirement for physical stability (HCl) versus solubility/compatibility (Acetate).

Application Analysis: When to Use Which?
Scenario 1: Manufacturing Lercanidipine (API Synthesis)
  • Recommendation: HCl Salt

  • Reasoning: The synthesis of Lercanidipine requires the coupling of the amine with a chlorohydrin or similar electrophile. The HCl salt is non-hygroscopic, allowing for precise weighing on a multi-kilogram scale without water weight correction.[1] Furthermore, the crystalline nature allows for the removal of the N,N-dimethyl impurity (over-methylation byproduct) which remains in the mother liquor during recrystallization.[1]

Scenario 2: LC-MS Bioanalysis of Metabolites
  • Recommendation: Acetate Salt [2][3]

  • Reasoning: When analyzing biological samples for Nordiphenidine or related diphenylpropylamine metabolites, the Acetate salt is preferred for preparing calibration curves. Acetate is a volatile buffer component compatible with electrospray ionization (ESI). HCl can lead to the formation of adducts [M+Cl]⁻ or suppress ionization in positive mode.

Scenario 3: Peptide/Organic Coupling Reactions
  • Recommendation: Acetate Salt (or Free Base) [3]

  • Reasoning: If the amine is to be used as a nucleophile in a sensitive metal-catalyzed reaction, the chloride ion from the HCl salt can poison catalysts (e.g., Palladium or Platinum).[1] The Acetate counterion is generally less coordinating to these metal centers, preserving catalytic turnover.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 79698, 3,3-Diphenylpropylamine. Retrieved from [Link]

  • Google Patents. (2010). Patent CN101575297B: Preparation method of N-methyl-3,3-diphenylpropylamine.[1] Retrieved from

  • AmbioPharm. (2020).[4] Salt Selection Strategies in Peptide and Small Molecule Development. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Methyl-3,3-diphenylpropanamine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can utilize them with the utmost safety and efficacy. This guide provides a detailed operational plan for handling N-Methyl-3,3-diphenylpropanamine Acetate, a crucial compound in pharmaceutical research and development.[1][2] The protocols outlined below are designed to create a self-validating system of safety, grounding procedural steps in the fundamental principles of chemical hazard mitigation.

Hazard Assessment: Understanding the Risk Profile

N-Methyl-3,3-diphenylpropanamine Acetate is an organic amine salt. The primary hazards are associated with the amine functional group and potential irritation from the acetate counter-ion. While specific toxicity data for the acetate salt is limited, the free base, N-Methyl-3,3-diphenylpropylamine, is known to be an irritant to the skin, eyes, and respiratory system.[3][4] Furthermore, analogous amine compounds can cause severe skin burns and eye damage, necessitating a cautious and proactive approach to safety.[5][6]

Hazard CategoryAssociated RiskRationale and Causality
Skin Contact Irritation, potential for chemical burns.Amines are often alkaline and can disrupt the lipid barrier of the skin. Prolonged contact can lead to irritation or more severe corrosive damage, a known risk for many functionalized amines.[5][6]
Eye Contact Serious irritation, potential for severe eye damage.The eyes are highly sensitive to alkaline and organic compounds. A direct splash can cause significant, potentially irreversible damage.[5][7]
Inhalation Respiratory tract irritation.If the compound becomes aerosolized (e.g., during weighing of a powder or vigorous mixing), inhalation can cause irritation to the nose, throat, and lungs.[3][4]
Ingestion Harmful if swallowed.Accidental ingestion can lead to systemic effects and gastrointestinal irritation.[5][8]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. It should only be employed after engineering and administrative controls are established.

  • Engineering Controls : The single most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures.[6] This includes weighing, dissolving, and transferring the compound. The fume hood's consistent airflow protects you from inhaling potentially harmful vapors or aerosols.

  • Administrative Controls : Your institution's Chemical Hygiene Plan (CHP) is paramount. This includes establishing Standard Operating Procedures (SOPs) for this specific chemical, providing documented training for all personnel, and clearly designating areas for its storage and use. Always adhere to fundamental lab safety practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[7]

Operational Guide to PPE Selection and Use

The selection of PPE is not a passive step; it is an active risk mitigation strategy. Each component is chosen to counter a specific hazard identified in our initial assessment.

Step 1: Eye and Face Protection

Standard laboratory safety glasses are insufficient. The risk of splashes necessitates a higher level of protection.

  • Primary Protection : Wear tightly fitting chemical safety goggles that conform to European Standard EN 166 (EU) or NIOSH (US) standards.[7] These provide a seal around the eyes to protect against splashes from all angles.

  • Secondary Protection : When handling larger quantities (>50g) or performing operations with a significant splash risk (e.g., vigorous mixing, transfers between large containers), supplement your goggles with a full-face shield. The face shield protects the entire face from direct splashes.

Step 2: Skin and Body Protection

Protecting your skin is critical, as it is a primary route of exposure.

  • Gloves : The choice of glove material is crucial.

    • Material : Nitrile gloves are a suitable initial choice for incidental contact. Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times for organic amines.

    • Technique : Employ the double-gloving technique . This provides a critical safety buffer against undetected punctures or micro-tears in the outer glove. It also allows for the safe removal of the contaminated outer glove without touching it with your bare skin.

    • Inspection : Before every use, actively inspect gloves for any signs of degradation or puncture.[7]

  • Laboratory Coat : Wear a flame-resistant laboratory coat with long sleeves and a secure cuff. For procedures with a higher risk of splashes, an impervious apron should be worn over the lab coat.

  • Clothing and Footwear : Always wear long pants and fully enclosed shoes to protect your legs and feet from potential spills.

Step 3: Respiratory Protection

While engineering controls should minimize the need for respiratory protection, it is essential in specific scenarios.

  • When Required : A respirator is necessary if you must handle the compound outside of a fume hood, if there is a failure in ventilation, or during a large-scale spill cleanup.

  • Type : Use a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges. Ensure you have been properly fit-tested for the specific make and model of the respirator and have been trained in its use and maintenance.

Workflow for Safe Handling and Emergency Response

Visualizing the procedural flow reinforces the sequence of operations and critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep Review SDS & SOP gather Gather All Materials prep->gather verify Verify Fume Hood Operation gather->verify don_ppe Don Full PPE (Double Gloves, Goggles) verify->don_ppe handle Perform Work in Fume Hood don_ppe->handle clean Decontaminate Work Surface handle->clean dispose Segregate Hazardous Waste clean->dispose doff_ppe Doff PPE (Outer Gloves First) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Routine handling workflow for N-Methyl-3,3-diphenylpropanamine Acetate.

G spill Spill Detected alert Alert Colleagues & Secure Area spill->alert assess Assess Spill Size & Risk alert->assess small Small Spill (<100 mL, Contained) assess->small Minor large Large Spill (>100 mL or Uncontained) assess->large Major don_spill_ppe Don Enhanced PPE (Respirator, Chem-Resistant Apron) small->don_spill_ppe evacuate EVACUATE AREA Call Emergency Response large->evacuate contain Contain with Absorbent Material don_spill_ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Area collect->decon

Caption: Emergency spill response decision tree.

Decontamination and Disposal

Safe handling does not end when the experiment is complete. Proper decontamination and disposal are vital to prevent secondary exposure.

Personnel Decontamination Protocol
  • Outer Gloves : While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately into a designated hazardous waste container.

  • Lab Coat/Apron : Remove your lab coat or apron, turning it inside out as you remove it to contain any surface contamination.

  • Face/Eye Protection : Remove your face shield and/or goggles.

  • Inner Gloves : Move away from the immediate work area and remove the inner pair of gloves.

  • Hand Washing : Immediately wash your hands with soap and water for at least 20 seconds.

Waste Disposal Plan
  • Chemical Waste : All solutions and unused solid N-Methyl-3,3-diphenylpropanamine Acetate must be collected as hazardous chemical waste.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, pipette tips, and weighing papers, must be disposed of in a clearly labeled, sealed hazardous waste container.[7]

  • Regulatory Compliance : Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[7][9] Under no circumstances should this material be discharged into the sewer system.[7]

By integrating these engineering controls, administrative protocols, and specific PPE guidelines into your daily workflow, you build a robust and trustworthy safety system for handling N-Methyl-3,3-diphenylpropanamine Acetate.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-Methyl-3,3-diphenylpropylamine.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • TCI Chemicals. SAFETY DATA SHEET 3,3'-Diamino-N-methyldipropylamine.
  • Benchchem. N-Methyl-3,3-diphenylpropylamine | 28075-29-8.
  • Fisher Scientific. SAFETY DATA SHEET (S)-(+)-1-Methyl-3-phenylpropylamine.
  • SRIRAMCHEM.
  • Axios Research.
  • ChemBK. N-methyl-3,3-diphenylpropylamine.
  • S D Fine-Chem Limited.
  • BOC Sciences. CAS 28075-29-8 (N-Methyl-3,3-Diphenylpropylamine).
  • ChemicalBook.
  • Flinn Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.